TP0463518
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHKGLPKAQOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558021-37-6 | |
| Record name | TP-0463518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TP-0463518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TP0463518: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0463518 is a potent, orally active, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting the degradation of HIF-α subunits, this compound leads to the stabilization and accumulation of HIFs, primarily HIF-2α. This results in the transcriptional activation of HIF target genes, most notably erythropoietin (EPO), predominantly in the liver. The subsequent increase in endogenous EPO production stimulates erythropoiesis, making this compound a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PHD Inhibition and HIF-α Stabilization
Under normoxic conditions, specific proline residues on HIF-α subunits are hydroxylated by PHD enzymes (PHD1, PHD2, and PHD3). This post-translational modification is a critical step for the recognition of HIF-α by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the ubiquitination and subsequent proteasomal degradation of the HIF-α subunit.
This compound acts as a competitive inhibitor of all three PHD isoforms (a pan-PHD inhibitor), with a particularly high affinity for PHD2.[1][2] By binding to the active site of the PHD enzymes, this compound prevents the hydroxylation of HIF-α. This inhibition of hydroxylation prevents the binding of VHL, thereby stabilizing HIF-α and allowing it to accumulate within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.
A key target gene of the HIF signaling pathway is EPO. Increased transcription of the EPO gene leads to elevated levels of EPO protein, which is the primary cytokine regulator of red blood cell production. A notable feature of this compound is its specific induction of EPO production in the liver.[3]
Quantitative Data
The inhibitory activity of this compound against PHD enzymes has been quantified in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PHD Enzymes
| Enzyme Target | Species | Assay Type | Parameter | Value (nM) | Reference |
| PHD1 | Human | Cell-free | IC50 | 18 | [1][2][4] |
| PHD2 | Human | Cell-free | Ki | 5.3 | [1][2][4] |
| PHD3 | Human | Cell-free | IC50 | 63 | [1][2][4] |
| PHD2 | Monkey | Cell-free | IC50 | 22 | [1][4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Normal Mice | 5 mg/kg | Oral | Significant increase in serum EPO | [4] |
| Normal Rats | 20 mg/kg | Oral | Significant increase in serum EPO | [4] |
| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg | Oral | Increased serum EPO | [4] |
| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg (repeated) | Oral | Increased reticulocyte count and hemoglobin levels | [4] |
| Monkeys | 5 mg/kg | Oral | Increased area under the curve (AUC) of EPO | [4] |
Table 3: Human Pharmacodynamic Data (Single Oral Dose)
| Subject Group | Dose | Peak Serum EPO Concentration (mIU/mL) | Reference |
| Healthy Volunteers | 6 mg | 33.5 | [5] |
| Healthy Volunteers | 36 mg | 278.2 | [5] |
| Non-Dialysis CKD Patients | 11 mg | 201.57 ± 130.34 | [3][6] |
| Hemodialysis CKD Patients | 11 mg | 1324.76 ± 1189.24 | [3][6] |
Experimental Protocols
The following sections provide an overview of the general methodologies used to characterize the mechanism of action of this compound.
PHD Enzyme Inhibition Assay (Cell-free)
Objective: To determine the in vitro inhibitory potency of this compound against purified PHD enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or other species' PHD1, PHD2, and PHD3 are purified. A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-α serves as the substrate.
-
Reaction Mixture: The assay is typically performed in a buffer containing the purified PHD enzyme, the HIF-α peptide substrate, the co-substrate 2-oxoglutarate, and the cofactor Fe(II).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection of Hydroxylation: The extent of proline hydroxylation on the HIF-α peptide is measured. This can be achieved through various methods, such as:
-
Mass Spectrometry: Detecting the mass shift corresponding to the addition of an oxygen atom.
-
Antibody-based methods (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the hydroxylated proline residue.
-
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value. For Ki determination, the assay is performed at different substrate concentrations.
HIF-α Stabilization Assay (Cell-based)
Objective: To assess the ability of this compound to stabilize HIF-α in cultured cells.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., HepG2, HEK293) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. To prevent post-lysis degradation of HIF-α, lysis is often performed under hypoxic conditions or with buffers containing PHD inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for HIF-α (e.g., HIF-2α) and a suitable secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent or fluorescent detection system. The intensity of the HIF-α band is quantified and normalized to a loading control (e.g., β-actin).
EPO mRNA Expression Analysis (qPCR)
Objective: To measure the effect of this compound on the transcription of the EPO gene.
General Protocol:
-
In Vivo or In Vitro Treatment: Animals are treated with this compound, or cultured cells (e.g., HepG2) are exposed to the compound.
-
Tissue/Cell Collection and RNA Extraction: Liver tissue or cultured cells are collected, and total RNA is extracted using a suitable method (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the EPO gene and one or more reference genes (e.g., GAPDH, β-actin). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target genes in real-time.
-
Data Analysis: The relative expression of EPO mRNA is calculated using the ΔΔCt method, normalizing to the expression of the reference gene(s).
5/6 Nephrectomy Animal Model of Renal Anemia
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of chronic kidney disease-induced anemia.
General Protocol:
-
Surgical Procedure: In rodents (typically rats), a two-step surgical procedure is performed. First, two of the three branches of the left renal artery are ligated, resulting in infarction of approximately two-thirds of the left kidney. One week later, a right nephrectomy (removal of the right kidney) is performed. This reduces the total renal mass by approximately 5/6.
-
Post-operative Recovery and Monitoring: The animals are allowed to recover from the surgery. The development of renal failure is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels. Anemia is confirmed by measuring hemoglobin and hematocrit levels.
-
Compound Administration: Once renal anemia is established, the animals are treated with this compound or a vehicle control, typically via oral gavage, for a specified period.
-
Efficacy Assessment: Blood samples are collected at various time points to measure:
-
Serum EPO concentrations.
-
Reticulocyte counts.
-
Hemoglobin and hematocrit levels.
-
-
Data Analysis: The changes in hematological parameters in the this compound-treated group are compared to the vehicle-treated group to assess the therapeutic effect.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ijvets.com [ijvets.com]
- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TP0463518: A Liver-Specific Inducer of Erythropoietin for the Treatment of Renal Anemia
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0463518 is a novel, orally administered small molecule that acts as a potent pan-inhibitor of prolyl hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of hypoxia-inducible factors (HIF), key transcription factors that regulate the body's response to low oxygen levels. A primary target gene of the HIF pathway is erythropoietin (EPO), a hormone crucial for red blood cell production. Uniquely, this compound has been shown to specifically induce EPO production in the liver, offering a promising therapeutic strategy for anemia associated with chronic kidney disease (CKD), where renal EPO production is compromised. This technical guide provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental protocols related to this compound's effect on erythropoietin regulation.
Core Mechanism of Action: The HIF Pathway
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex, leading to its rapid proteasomal degradation. In hypoxic conditions, or in the presence of a PHD inhibitor like this compound, this hydroxylation is blocked. Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with the constitutive beta subunit (HIF-β). This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to activate their transcription.[1][2][3][4] While both HIF-1α and HIF-2α are involved in the response to hypoxia, HIF-2α is considered the primary regulator of EPO gene expression.[4][5]
This compound, by inhibiting PHD1, PHD2, and PHD3, mimics a hypoxic state, leading to the stabilization of HIF-2α and subsequent induction of EPO gene expression, primarily in the liver.[1][5] This liver-specific action is a key differentiator for this compound.[5][6][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][8][9]
| Target Enzyme | Species | Inhibition Parameter | Value (nM) |
| PHD2 | Human | Ki | 5.3 |
| PHD1 | Human | IC50 | 18 |
| PHD3 | Human | IC50 | 63 |
| PHD2 | Monkey | IC50 | 22 |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Parameter Measured | Result | Reference |
| Healthy Rats (Oral Admin.) | 40 | Liver HIF-2α Level | Increased from 0.27 to 1.53 fmol/mg | [5] |
| Healthy Rats (Oral Admin.) | 40 | Liver EPO mRNA Expression | 1300-fold increase | [5] |
| Healthy Rats (Oral Admin.) | 20 | Total Liver vs. Kidney EPO mRNA | 22-fold higher in the liver | [5] |
| Bilaterally Nephrectomized Rats | 20 | Serum EPO Concentration | Increased from 0 to 180 pg/ml | [5] |
| 5/6 Nephrectomized Rats | 10 | Reticulocyte Count (Day 7) | Increased | [5] |
| 5/6 Nephrectomized Rats | 10 | Hemoglobin Level (Day 14) | Increased | [5] |
| Normal Mice | 5 | Serum EPO Levels | Significantly increased | [1] |
| Normal Rats | 20 | Serum EPO Levels | Significantly increased | [1] |
| 5/6 Nephrectomized Rats | 10 | Serum EPO Level | Increased | [1][9] |
Table 3: Phase I Clinical Trial Data for Single Oral Doses of this compound [6][7][10]
| Subject Group | Dose (mg) | Pharmacokinetic/Pharmacodynamic Parameter | Mean Value (± SD) |
| Healthy Volunteers (HV) | 3 - 36 | Time to Max. Plasma Conc. (tmax) | 1.25 - 2 hours |
| Healthy Volunteers (HV) | 3 - 36 | Elimination Half-life (t1/2) | 5.91 - 7.41 hours |
| Healthy Volunteers (HV) | 11 | Max. Change in Serum EPO (ΔEmax) | 24.37 ± 11.37 mIU/mL |
| CKD Patients (Not on Dialysis; ND) | 11 | Max. Change in Serum EPO (ΔEmax) | 201.57 ± 130.34 mIU/mL |
| CKD Patients (On Hemodialysis; HD) | 11 | Max. Change in Serum EPO (ΔEmax) | 1,324.76 ± 1,189.24 mIU/mL |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits PHD, stabilizing HIF-2α for EPO gene transcription.
Caption: In vivo evaluation workflow for this compound's effects on erythropoiesis.
Caption: Logical flow from this compound administration to anemia improvement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.
In Vivo Animal Studies
1. Animal Models:
-
Healthy Rodents: Normal male mice and rats are used to assess the baseline pharmacokinetics and pharmacodynamics of this compound.[1]
-
5/6 Nephrectomized (Nx) Rat Model of CKD: This model mimics chronic kidney disease. It is created by surgically removing two-thirds of one kidney and the entire contralateral kidney. These animals develop anemia, providing a relevant model to test the efficacy of this compound in stimulating erythropoiesis.[1][5]
-
Bilaterally Nephrectomized (Bnx) Rat Model: This acute model involves the complete removal of both kidneys. It is used to definitively demonstrate that the observed increase in serum EPO following this compound administration originates from an extra-renal source, such as the liver.[5]
2. Drug Administration:
-
This compound is typically formulated in a vehicle (e.g., a solution containing DMSO, PEG300, Tween80, and water) for oral gavage.[8] Doses ranging from 5 to 40 mg/kg have been reported in rodent studies.[1][5]
3. Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples are collected at various time points post-administration to measure serum EPO concentrations (typically via ELISA) and hematological parameters like hemoglobin and reticulocyte counts.[1][5]
-
Tissue Harvesting: At the end of the study period, animals are euthanized, and tissues (primarily liver and kidney cortex) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[5]
-
mRNA Quantification: Total RNA is extracted from tissues, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of EPO and HIF-2α mRNA.[5]
-
HIF-2α Protein Quantification: Nuclear extracts from liver tissue are prepared, and HIF-2α protein levels are measured using a specific immunoassay.[5]
Human Clinical Trials (Phase I)
1. Study Design:
-
Phase I studies are typically double-blind, randomized, placebo-controlled, and involve single-dose escalations in healthy volunteers.[6][10]
-
Open-label, single-dose-escalation studies are conducted in CKD patients, including those not on dialysis and those on hemodialysis.[6][7]
2. Subject Population:
-
Healthy adult male volunteers.
-
CKD patients (e.g., stage 3b) not undergoing dialysis.
-
CKD patients undergoing stable hemodialysis.
3. Drug Administration and Dosing:
-
Single oral doses of this compound (e.g., 1, 3, 6, 11, 20, 36 mg) or a matching placebo are administered, often after a meal.[6][7][10]
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments:
-
PK: Plasma and urine concentrations of this compound are determined from samples collected at pre-dose and various post-dose time points (up to 72 hours) to calculate parameters like AUC, Cmax, tmax, and t1/2.[6][10]
-
PD: Serum EPO concentrations are measured at multiple time points to assess the dose-dependent response and calculate parameters like ΔEmax (maximum change from baseline).[6][7]
-
Source of EPO: To confirm the liver as the source of EPO, glycosylation patterns are analyzed using methods like determining the percentage migrated isoform (PMI) values, which differ between kidney- and liver-derived EPO.[6][7]
Conclusion
This compound is a potent PHD inhibitor that effectively stimulates erythropoiesis through the stabilization of HIF-2α. Its distinctive characteristic is the specific induction of EPO production in the liver, a feature confirmed in both preclinical animal models and human clinical trials.[5][6][7] This liver-centric mechanism makes this compound a highly promising therapeutic candidate for managing anemia in patients with chronic kidney disease, irrespective of their remaining renal function. The strong correlation between its pharmacokinetics and pharmacodynamics suggests predictable and controllable effects, further supporting its development as a novel treatment for renal anemia.[1]
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of erythropoietin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. | BioWorld [bioworld.com]
The Advent of Liver-Specific Erythropoietin Production: A Technical Overview of TP0463518
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TP0463518, a novel small molecule inhibitor of prolyl hydroxylase (PHD) enzymes, which has demonstrated a unique capability to specifically induce the production of erythropoietin (EPO) in the liver. This document collates and presents key preclinical and clinical data, details the underlying mechanism of action, and outlines the experimental methodologies employed in its evaluation.
Executive Summary
This compound is a pan-inhibitor of PHD isoforms 1, 2, and 3, which leads to the stabilization of Hypoxia-Inducible Factor 2α (HIF-2α).[1] This stabilization occurs predominantly in the liver, triggering a significant increase in hepatic EPO mRNA expression and subsequent serum EPO levels.[1][2] This liver-specific action presents a promising therapeutic strategy for anemia, particularly in patients with chronic kidney disease (CKD), as it bypasses the compromised renal EPO production.[2][3] Preclinical studies in rodent models, including those with renal impairment, have shown that this compound effectively raises hemoglobin and reticulocyte counts.[1][2] Phase I clinical trials in healthy volunteers and CKD patients have further substantiated these findings, demonstrating a dose-dependent increase in EPO production originating from the liver.[1][3][4]
Mechanism of Action: The PHD-HIF-EPO Pathway
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination and proteasomal degradation. By inhibiting PHD enzymes, this compound prevents this degradation, leading to the accumulation and activation of HIF-2α. Activated HIF-2α translocates to the nucleus and binds to the hypoxia response element (HRE) in the 3' enhancer region of the EPO gene, thereby initiating transcription. The unique pharmacology of this compound results in this process being highly specific to the liver.
Caption: Signaling pathway of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Preclinical Data in Rodent Models
| Parameter | Animal Model | Treatment Group | Result | Fold Change/Increase | Reference |
| HIF-2α Level | Healthy Rats | 40 mg/kg this compound | 1.53 fmol/mg (vs. 0.27 fmol/mg in control) | ~5.7-fold | [1][2] |
| EPO mRNA Expression | Healthy Rats (Liver) | 40 mg/kg this compound | 1300-fold increase | 1300x | [1][2] |
| Total EPO mRNA | Healthy Rats | 20 mg/kg this compound | Liver expression 22-fold > Kidney expression | 22x | [1][2] |
| Serum EPO Concentration | Bilaterally Nephrectomized Rats | 20 mg/kg this compound | 180 pg/mL (from 0 pg/mL) | N/A | [1][2] |
| Reticulocyte Count | 5/6 Nephrectomized Rats | 10 mg/kg this compound (Day 7) | Increased | Not specified | [1][2] |
| Hemoglobin Level | 5/6 Nephrectomized Rats | 10 mg/kg this compound (Day 14) | Increased | Not specified | [1][2] |
Clinical Data in Humans
| Parameter | Subject Group | Dose | Result (Mean ± SD) | Reference |
| Max. Serum EPO (ΔEmax) | Healthy Volunteers (HV) | 11 mg | 24.37 ± 11.37 mIU/mL | [1][3] |
| Max. Serum EPO (ΔEmax) | Non-Dialysis CKD (ND) | 11 mg | 201.57 ± 130.34 mIU/mL | [1][3] |
| Max. Serum EPO (ΔEmax) | Hemodialysis CKD (HD) | 11 mg | 1,324.76 ± 1,189.24 mIU/mL | [1][3] |
| Time to Max. Concentration (Tmax) | Healthy Volunteers | 3-36 mg | 1.25 - 2 hours | [5] |
| Half-life (t1/2) | Healthy Volunteers | 3-36 mg | 5.91 - 7.41 hours | [5] |
| Half-life (t1/2) | Non-Dialysis CKD | Not specified | 12.6 - 12.8 hours | [3] |
| Half-life (t1/2) | Hemodialysis CKD | Not specified | 25.8 - 27.6 hours | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key studies of this compound.
Animal Studies
-
Animal Models:
-
Healthy Rats: Used to assess the primary pharmacodynamic effects on HIF-2α and EPO mRNA in the liver and kidney.
-
Bilaterally Nephrectomized Rats: This model was employed to confirm that the observed increase in serum EPO was of extra-renal origin, specifically the liver.[1][2]
-
5/6 Nephrectomized (Nx) Rats: A model of chronic kidney disease used to evaluate the therapeutic efficacy of this compound in improving anemia.[1][2]
-
-
Drug Administration: this compound was administered orally.[1][2]
-
Sample Collection and Analysis:
-
Tissue Collection: Liver and kidney tissues were collected to measure HIF-2α protein levels and EPO mRNA expression.
-
Blood Collection: Serum was collected to measure EPO concentrations.
-
HIF-2α Measurement: A specific enzyme-linked immunosorbent assay (ELISA) was used to quantify HIF-2α protein levels in tissue homogenates. While the exact commercial kit is not specified in the publications, a general protocol for a sandwich ELISA for rat HIF-2α is as follows:
-
A microplate pre-coated with an anti-rat HIF-2α antibody is used.
-
Standards and tissue lysate samples are added to the wells and incubated.
-
After washing, a biotin-conjugated anti-rat HIF-2α antibody is added.
-
Following another wash, streptavidin-HRP is added.
-
A substrate solution is then added, and the color development is measured spectrophotometrically.
-
-
EPO mRNA Measurement: Quantitative real-time polymerase chain reaction (RT-qPCR) was used to measure EPO mRNA levels. A general protocol involves:
-
Total RNA extraction from liver and kidney tissues.
-
Reverse transcription of RNA to cDNA.
-
qPCR amplification of the EPO cDNA using specific primers and a fluorescent probe or dye (e.g., SYBR Green).
-
Normalization of EPO mRNA expression to a housekeeping gene.
-
-
Serum EPO Measurement: Serum EPO concentrations were measured using a commercially available ELISA kit.
-
Caption: General workflow for preclinical animal studies of this compound.
Human Clinical Trials
-
Study Design: Phase I, single-dose, dose-escalation studies were conducted in healthy volunteers and in patients with chronic kidney disease (both non-dialysis and hemodialysis patients).[1][3] The study in healthy volunteers was double-blind and placebo-controlled.[5]
-
Subject Population:
-
Drug Administration: Single oral doses of this compound were administered.[1][3][5]
-
Pharmacokinetic (PK) Analysis:
-
Pharmacodynamic (PD) Analysis:
-
Serum EPO concentrations were measured at multiple time points to assess the dose-response relationship.[3][5]
-
To determine the origin of the EPO, glycosylation patterns were analyzed using the percentage migrated isoform (PMI) method.[1][3][4] Higher PMI values are indicative of liver-derived EPO.[1][3][4]
-
-
Safety and Tolerability: Adverse events were monitored throughout the studies.
Caption: Workflow for Phase I clinical trials of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapies for anemia, particularly in the context of chronic kidney disease. Its novel mechanism of inducing liver-specific EPO production offers a potential alternative to recombinant EPO therapies, with the convenience of oral administration. The data gathered from both preclinical and early-phase clinical studies are promising, demonstrating a clear pharmacodynamic effect and a favorable safety profile.
Further research will be necessary to fully elucidate the long-term efficacy and safety of this compound in larger patient populations. Key areas of future investigation will likely include its effects on iron metabolism, the potential for off-target effects, and its overall impact on cardiovascular outcomes in CKD patients. The continued development of this compound and other liver-specific PHD inhibitors holds the potential to revolutionize the management of anemia.
References
- 1. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. | BioWorld [bioworld.com]
The Effect of TP0463518 on Iron Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0463518 is a novel, orally active small molecule that functions as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor-alpha (HIF-α), a transcription factor that plays a pivotal role in the cellular response to hypoxia. This stabilization leads to the induction of erythropoietin (EPO) and is expected to modulate iron metabolism to support erythropoiesis. This technical guide synthesizes the available preclinical and mechanistic data to provide an in-depth understanding of the anticipated effects of this compound on iron homeostasis. While specific quantitative data for this compound's direct impact on iron metabolism parameters are not yet extensively published, this document outlines the expected mechanistic pathways and outcomes based on its classification as a HIF-PHI.
Introduction to this compound
This compound is a competitive inhibitor of PHD enzymes, with a reported Ki value of 5.3 nM for human PHD2 and IC50 values of 18 nM and 63 nM for human PHD1 and PHD3, respectively[1]. The primary therapeutic target of this compound is the treatment of anemia, particularly in the context of chronic kidney disease (CKD). Its mechanism of action, centered on the stabilization of HIF-α, mimics the body's natural response to low oxygen levels, leading to a coordinated increase in red blood cell production. A critical component of this response is the mobilization and utilization of iron, an essential element for hemoglobin synthesis.
The HIF Pathway and Iron Metabolism: The Core Mechanism
The effect of this compound on iron metabolism is intrinsically linked to its primary mechanism of action: the stabilization of HIF-α. Under normoxic conditions, PHDs hydroxylate HIF-α, targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound allows HIF-α to accumulate, translocate to the nucleus, and activate the transcription of various genes, including those involved in erythropoiesis and iron metabolism.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action leading to gene transcription.
Anticipated Effects on Key Iron Metabolism Pathways
Based on the known functions of HIF-α and the observed effects of other HIF-PHIs, this compound is expected to influence iron metabolism through two primary avenues: indirectly via EPO-mediated signaling and directly through the transcriptional regulation of iron-related genes.
Indirect Regulation via the EPO-Erythroferrone-Hepcidin Axis
A major anticipated effect of this compound is the suppression of hepcidin, the central regulator of systemic iron homeostasis. Hepcidin controls plasma iron levels by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action traps iron within enterocytes, macrophages, and hepatocytes.
The administration of this compound is expected to trigger the following cascade:
-
Increased EPO Production: As a direct consequence of HIF-α stabilization, the transcription of the EPO gene is upregulated, leading to increased serum EPO levels[1][2][3]. Preclinical studies have shown that this compound significantly increases serum EPO in rodents and monkeys[1].
-
Erythroferrone (ERFE) Secretion: EPO stimulates the proliferation and differentiation of erythroid precursors in the bone marrow. These stimulated erythroblasts, in turn, secrete erythroferrone (ERFE).
-
Hepcidin Suppression: ERFE acts on the liver to suppress the transcription of the hepcidin gene (HAMP).
-
Increased Iron Availability: The resulting decrease in circulating hepcidin levels leads to increased ferroportin on the surface of cells, promoting the efflux of iron into the circulation from dietary absorption in the duodenum and from iron stores in macrophages and hepatocytes.
Caption: The EPO-Erythroferrone-Hepcidin signaling cascade.
Direct Regulation of Iron Transport and Utilization Genes
HIF-α, particularly HIF-2α, is known to directly regulate the expression of several genes involved in iron absorption, transport, and utilization. Therefore, this compound is expected to upregulate these genes, further enhancing iron availability for erythropoiesis. Key target genes include:
-
Divalent Metal Transporter 1 (DMT1): Responsible for the uptake of non-heme iron from the gut lumen into enterocytes.
-
Duodenal Cytochrome B (DcytB): A reductase that converts dietary ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which can then be transported by DMT1.
-
Transferrin and Transferrin Receptor: Essential for the transport of iron in the blood and its uptake by cells, respectively.
-
Ferroportin: The sole known cellular iron exporter.
Expected Quantitative Effects on Iron Metabolism Parameters
While specific data from this compound studies are pending, the following table summarizes the anticipated changes in key iron metabolism markers based on the mechanism of action of HIF-PHIs.
| Parameter | Expected Change | Rationale |
| Serum Hepcidin | ↓ | Suppression via the EPO-ERFE axis. |
| Serum Iron | ↑ or ↔ | Increased mobilization from stores and absorption may be balanced by increased utilization for erythropoiesis. |
| Ferritin | ↓ | Mobilization of iron from stores (ferritin) for erythropoiesis. |
| Transferrin Saturation (TSAT) | ↑ or ↔ | Reflects the balance between increased iron availability and increased utilization. |
| Total Iron-Binding Capacity (TIBC) | ↑ | Increased synthesis of transferrin to accommodate greater iron transport. |
| Reticulocyte Count | ↑ | EPO-stimulated increase in red blood cell precursors. |
| Hemoglobin | ↑ | The ultimate therapeutic goal, resulting from increased erythropoiesis and iron availability. |
Experimental Protocols for Assessing the Effect on Iron Metabolism
To rigorously evaluate the effects of this compound on iron metabolism, a combination of in vivo and in vitro studies is necessary. The following outlines a hypothetical experimental workflow.
Preclinical In Vivo Model (e.g., 5/6 Nephrectomized Rat Model of CKD)
-
Animal Model: Utilize a 5/6 nephrectomized rat model to simulate chronic kidney disease and associated anemia.
-
Dosing: Administer this compound orally at various doses (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 4-6 weeks). Include a vehicle control group.
-
Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study. At the end of the study, collect liver, spleen, and duodenal tissue.
-
Biochemical Analysis:
-
Serum: Measure serum iron, ferritin, transferrin, and calculate TSAT and TIBC using standard colorimetric and immunoassay methods.
-
Hepcidin: Quantify serum or liver hepcidin levels using ELISA or mass spectrometry.
-
EPO: Measure serum EPO levels by ELISA.
-
-
Hematological Analysis: Perform complete blood counts (CBC) to determine hemoglobin, hematocrit, and reticulocyte counts.
-
Gene Expression Analysis:
-
Liver: Quantify the mRNA expression of Hamp (hepcidin) using qRT-PCR.
-
Duodenum: Quantify the mRNA expression of Dmt1, DcytB, and Fpn1 (ferroportin) using qRT-PCR.
-
-
Protein Expression Analysis:
-
Use Western blotting or immunohistochemistry to assess the protein levels of DMT1, DcytB, and ferroportin in duodenal tissue.
-
Caption: A typical preclinical experimental workflow.
Conclusion and Future Directions
This compound, as a potent PHD inhibitor, is poised to have significant effects on iron metabolism, complementing its primary erythropoietic-stimulating activity. The anticipated suppression of hepcidin and the upregulation of genes involved in iron absorption and transport are expected to create a favorable environment for hemoglobin synthesis. Future research, including detailed preclinical studies and comprehensive clinical trials with specific iron metabolism endpoints, will be crucial to fully elucidate and quantify the impact of this compound on iron homeostasis in various patient populations. Such data will be invaluable for optimizing dosing strategies and understanding the full therapeutic potential of this novel compound.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacodynamics of TP0463518 in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of TP0463518 in various rodent models. The information is compiled from preclinical studies to assist researchers and professionals in drug development.
Core Mechanism of Action: PHD Inhibition and HIF-2α Stabilization
This compound is a potent, competitive pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1] By inhibiting these enzymes, this compound prevents the hydroxylation and subsequent degradation of hypoxia-inducible factor-alpha (HIF-α) subunits. This leads to the stabilization and accumulation of HIF-α, particularly the HIF-2α isoform, which is a key regulator of erythropoietin (EPO) gene expression.[2][3] The stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-β, and binds to the hypoxia-response element (HRE) in the promoter region of the EPO gene, thereby inducing the transcription and production of erythropoietin.
Signaling Pathway
Caption: PHD/HIF-2α/EPO signaling pathway modulated by this compound.
Quantitative Pharmacodynamic Data in Rodents
The following tables summarize the key in vitro and in vivo pharmacodynamic effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | Parameter | Value (nM) | Reference |
| PHD2 | Human | Competitive Inhibition | Ki | 5.3 | [1] |
| PHD1 | Human | Inhibition | IC50 | 18 | [1] |
| PHD3 | Human | Inhibition | IC50 | 63 | [1] |
| PHD2 | Monkey | Inhibition | IC50 | 22 | [1] |
Table 2: Pharmacodynamic Effects of this compound in Healthy Rodents
| Species | Strain | Dose (mg/kg) | Route | Pharmacodynamic Effect | Observation | Reference |
| Mouse | Not Specified | 5 | Oral | Increased serum EPO levels | Significant increase; Correlation factor with serum this compound: 0.95 | [1] |
| Rat | Sprague-Dawley | 20 | Oral | Increased serum EPO levels | Significant increase; Correlation factor with serum this compound: 0.92 | [1] |
| Rat | Sprague-Dawley | 40 | Oral | Increased hepatic HIF-2α and EPO mRNA expression | HIF-2α increased from 0.27 to 1.53 fmol/mg; EPO mRNA increased 1300-fold. | [2] |
| Rat | Sprague-Dawley | 20 | Oral | Relative EPO mRNA expression (Liver vs. Kidney) | Total EPO mRNA in the liver was 22-fold higher than in the kidney. | [2] |
Table 3: Pharmacodynamic Effects of this compound in Rodent Models of Anemia
| Model | Species | Strain | Dose (mg/kg) | Route | Treatment Duration | Pharmacodynamic Effect | Observation | Reference |
| 5/6 Nephrectomized (CKD) | Rat | Not Specified | 10 | Oral | Single dose | Increased serum EPO levels | Correlation factor with serum this compound: 0.82 | [1] |
| 5/6 Nephrectomized (CKD) | Rat | Not Specified | 10 | Oral | 14 days | Increased reticulocyte count and hemoglobin level | Reticulocytes increased on day 7; Hemoglobin increased on day 14. | [2] |
| Bilaterally Nephrectomized | Rat | Not Specified | 20 | Oral | Single dose | Increased serum EPO concentration | Increased from 0 to 180 pg/ml. | [2] |
| Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation | Rat | Lewis | 10 | Oral | 6 weeks (daily) | Increased hematocrit, reticulocyte count, and iron absorption markers | Hematocrit increased from 32.8% to 44.5%; Increased DMT1 and DcytB expression. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vivo Studies in Healthy Rodents
-
Animal Models:
-
Drug Administration:
-
This compound was administered orally. The vehicle used for administration was not specified in the provided search results.
-
-
Sample Collection and Analysis:
-
Serum EPO: Blood samples were collected to measure serum EPO levels. The correlation between serum EPO and serum this compound concentrations was determined.[1]
-
Hepatic HIF-2α and EPO mRNA: Livers were harvested to measure HIF-2α protein levels and EPO mRNA expression. HIF-2α levels were quantified, and EPO mRNA expression was measured, likely by quantitative real-time PCR (qPCR), though specific assay details were not available in the search results.[2]
-
In Vivo Studies in Rodent Models of Anemia
-
5/6 Nephrectomized (CKD) Rat Model:
-
This model of chronic kidney disease was used to evaluate the efficacy of this compound in a state of renal anemia.[1][2]
-
This compound was administered orally at a dose of 10 mg/kg.[1][2]
-
Pharmacodynamic endpoints included serum EPO levels, reticulocyte counts, and hemoglobin levels, measured at specified time points during single-dose and repeated-dose studies.[1][2]
-
-
Bilaterally Nephrectomized Rat Model:
-
Anemia of Inflammation Rat Model:
-
Anemia was induced in male Lewis rats by administering peptidoglycan-polysaccharide (PG-PS).[3]
-
This compound was administered orally at 10 mg/kg once daily for 6 weeks.[3]
-
Hematological parameters (hematocrit, reticulocytes) and markers of iron metabolism (divalent metal transporter 1 - DMT1, and duodenal cytochrome b - DcytB) were assessed.[3]
-
Experimental Workflow Diagrams
Caption: Experimental workflow for pharmacodynamic studies in healthy rodents.
Caption: Generalized experimental workflow for studies in rodent models of anemia.
Summary and Conclusion
This compound is a potent PHD inhibitor that effectively stimulates erythropoietin production in rodents, primarily through the stabilization of HIF-2α in the liver.[2] This mechanism of action has been demonstrated in healthy rodents as well as in models of chronic kidney disease and anemia of inflammation. The pharmacodynamic effects of this compound, including increased serum EPO, reticulocytosis, and improved hemoglobin/hematocrit levels, show a strong correlation with drug exposure.[1] These findings support the potential of this compound as a therapeutic agent for the treatment of anemia. Further research may focus on the long-term efficacy and safety of this compound in various preclinical models.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
The Role of TP0463518 in the Hypoxia Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TP0463518, a potent small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, and its integral role in the hypoxia signaling pathway. Under normal oxygen levels, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), marking it for proteasomal degradation. In hypoxic conditions, this process is inhibited, leading to HIF-α stabilization and the transcription of hypoxia-responsive genes, including erythropoietin (EPO). This compound mimics this hypoxic state by directly inhibiting PHDs, thereby activating the hypoxia signaling cascade. This guide details the mechanism of action of this compound, presents its in vitro and in vivo pharmacological data, and provides comprehensive experimental methodologies for key assays. The information is intended to support further research and development of PHD inhibitors as therapeutic agents.
Introduction to the Hypoxia Signaling Pathway
The cellular response to low oxygen availability, or hypoxia, is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). The stability and activity of the HIF-α subunit are tightly regulated by a class of enzymes called prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) and Factor Inhibiting HIF (FIH).
Under normoxic conditions, PHDs utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α. This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Concurrently, FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks the recruitment of transcriptional coactivators.
In a hypoxic environment, the lack of molecular oxygen as a substrate limits the activity of PHDs and FIH. As a result, HIF-α is not hydroxylated and escapes degradation. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription. These target genes are involved in a wide array of cellular processes aimed at adapting to and mitigating the effects of hypoxia, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.
This compound: A Potent Pan-PHD Inhibitor
This compound is a novel, potent, and competitive inhibitor of the PHD enzymes. By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α subunits, thereby mimicking a hypoxic state even under normoxic conditions. This leads to the stabilization and activation of HIF, and consequently, the induction of hypoxia-responsive genes.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PHD1, PHD2, and PHD3. This inhibition is competitive with respect to the co-substrate α-ketoglutarate. The resulting stabilization of HIF-α, particularly HIF-2α, leads to a significant increase in the transcription of the EPO gene, primarily in the liver.[1] This liver-specific induction of EPO is a key characteristic of this compound.
Below is a diagram illustrating the canonical hypoxia signaling pathway and the point of intervention by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various PHD isoforms and its in vivo effects on serum EPO levels in different species.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | Value | Reference |
| PHD1 | Human | IC50 | 18 nM | [2] |
| PHD2 | Human | Ki | 5.3 nM | [2] |
| PHD3 | Human | IC50 | 63 nM | [2] |
| PHD2 | Monkey | IC50 | 22 nM | [2] |
Table 2: In Vivo Effects of this compound on Serum Erythropoietin (EPO) Levels
| Species | Model | Dose | Effect on Serum EPO | Reference |
| Mouse | Normal | 5 mg/kg | Significantly increased | [3] |
| Rat | Normal | 20 mg/kg | Significantly increased | [3] |
| Rat | 5/6 Nephrectomized | 10 mg/kg | Increased | [3] |
| Rat | Bilaterally Nephrectomized | 20 mg/kg | Raised from 0 to 180 pg/ml | [1] |
| Monkey | Normal | 5 mg/kg | Increased AUC of EPO | [3] |
| Human | Healthy Volunteers | 3, 6, 11, 20, 36 mg (single dose) | Dose-dependent increase | [4][5] |
| Human | CKD (non-dialysis) | 1, 6, 11 mg (single dose) | Dose-dependent increase | [4][5] |
| Human | CKD (hemodialysis) | 1, 11 mg (single dose) | Dose-dependent increase | [4][5] |
Table 3: In Vivo Effects of this compound on HIF-2α and EPO mRNA in Rats
| Tissue | Dose | Effect on HIF-2α | Effect on EPO mRNA | Reference |
| Kidney Cortex | 40 mg/kg | Scarcely increased | Scarcely increased | [1] |
| Liver | 40 mg/kg | Increased from 0.27 to 1.53 fmol/mg | 1300-fold increase | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro PHD Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against PHD enzymes.
Materials:
-
Recombinant human or other species' PHD1, PHD2, or PHD3
-
Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD)
-
α-ketoglutarate
-
Ferrous sulfate (Fe(II))
-
Ascorbic acid
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl or HEPES based)
-
Detection reagents (e.g., specific antibody for hydroxylated HIF-1α, ELISA substrates, or mass spectrometry reagents)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the recombinant PHD enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate, α-ketoglutarate, Fe(II), and ascorbate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a chelating agent like EDTA.
-
Detect the amount of hydroxylated HIF-1α peptide produced using a suitable method. For an ELISA-based detection, this would involve coating the plate with an antibody that captures the HIF-1α peptide, followed by incubation with a detection antibody that specifically recognizes the hydroxylated proline residue.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 or Ki value by fitting the data to a dose-response curve.
In Vivo Studies in Rodents
This protocol outlines the general procedure for evaluating the effect of orally administered this compound on serum EPO levels in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (specific strain, age, and weight should be consistent within a study).
-
Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
Drug Administration:
-
Prepare a formulation of this compound for oral gavage. This may involve suspending the compound in a vehicle such as 0.5% methylcellulose.
-
Fast the animals overnight before dosing.
-
Administer this compound or the vehicle control to the rats via oral gavage at the desired dose.
Sample Collection:
-
At various time points after administration (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the rats. A common method is via the tail vein or, for terminal collection, cardiac puncture under anesthesia.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
Quantification of Serum EPO by ELISA
Materials:
-
Commercially available rat EPO ELISA kit
-
Rat serum samples
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards and serum samples to a microplate pre-coated with an anti-EPO antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
-
A standard curve is generated using the known concentrations of the EPO standards, and the concentration of EPO in the serum samples is interpolated from this curve.
Quantification of HIF-2α in Rat Liver by Western Blot
Tissue Sample Preparation:
-
Euthanize the rats at the desired time point after this compound administration.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver and immediately snap-freeze it in liquid nitrogen or prepare nuclear extracts.
-
For nuclear extract preparation, homogenize the liver tissue in a hypotonic buffer, followed by centrifugation to pellet the nuclei. The nuclei are then lysed with a high-salt buffer to release nuclear proteins.
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Separate the protein extracts (e.g., 20-40 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-2α overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or Lamin B1 (for nuclear extracts), should be used to normalize the HIF-2α signal.
Quantification of EPO mRNA in Rat Liver by RT-qPCR
RNA Extraction and cDNA Synthesis:
-
Homogenize frozen liver tissue in a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Extract the total RNA following the manufacturer's protocol.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
qPCR:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers specific for rat EPO, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.
-
Run the qPCR reaction in a real-time PCR instrument.
-
The expression of EPO mRNA is typically normalized to a stably expressed housekeeping gene (e.g., β-actin, GAPDH).
-
The relative quantification of gene expression can be calculated using the ΔΔCt method.
Conclusion
This compound is a potent pan-PHD inhibitor that effectively activates the hypoxia signaling pathway by stabilizing HIF-α. This leads to the robust, liver-specific induction of erythropoietin, demonstrating its potential as a therapeutic agent for anemia, particularly in the context of chronic kidney disease. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PHD inhibitors and the broader field of hypoxia signaling. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its clinical development.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TP0463518: A Liver-Specific HIF-PH Inhibitor for Anemia in Chronic Kidney Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TP0463518 is a novel, orally active, small-molecule pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes 1, 2, and 3. Developed by Taisho Pharmaceutical, it represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD). What distinguishes this compound is its unique mechanism of action, which primarily stimulates erythropoietin (EPO) production in the liver, a characteristic that offers therapeutic potential independent of renal function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical, and clinical development of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Anemia in CKD and the Advent of HIF-PH Inhibitors
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of the hormone erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with recombinant human EPO (erythropoiesis-stimulating agents or ESAs). While effective, ESAs require parenteral administration and have been associated with safety concerns, including cardiovascular events.
The discovery of the hypoxia-inducible factor (HIF) pathway, a key regulator of the body's response to low oxygen levels, has opened a new therapeutic avenue. HIF is a transcription factor that, under hypoxic conditions, stimulates the expression of numerous genes, including EPO. In normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. Small molecule inhibitors of PHDs prevent this degradation, stabilizing HIF-α and thereby promoting endogenous EPO production. This compound is a potent member of this new class of drugs, with a distinct liver-specific activity.[1][2][3]
Discovery and Rationale for this compound
The development of this compound was driven by the need for a safe, effective, and orally administered treatment for renal anemia. The rationale behind its design was to create a potent PHD inhibitor that could restore physiological EPO production. A key discovery during its preclinical development was its unique ability to preferentially induce EPO in the liver.[2] This is particularly advantageous for patients with end-stage renal disease whose kidneys have lost the capacity for EPO synthesis.[1]
Mechanism of Action: Liver-Specific Upregulation of Erythropoietin
This compound is a competitive pan-inhibitor of PHD enzymes 1, 2, and 3.[4] By binding to the active site of these enzymes, it prevents the hydroxylation of the HIF-2α subunit. This leads to the stabilization and accumulation of HIF-2α, which then translocates to the nucleus. In the nucleus, HIF-2α dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter region of the EPO gene, thereby upregulating its transcription and leading to increased EPO synthesis. Preclinical studies in bilaterally nephrectomized rats demonstrated that this compound administration led to a significant increase in hepatic EPO mRNA and serum EPO levels, confirming its liver-specific action.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in hepatic cells.
Synthesis of this compound
The chemical name for this compound is 2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid. While the detailed, step-by-step synthesis protocol is proprietary, a plausible synthetic route can be conceptualized based on its chemical structure. The synthesis would likely involve the construction of the dihydropyridinone core, followed by the attachment of the substituted pyridine and the glycine side chain.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Preclinical Pharmacology
This compound has undergone extensive preclinical evaluation in various animal models, demonstrating its potency and liver-specific EPO induction.
In Vitro Activity
The inhibitory activity of this compound against human and monkey PHD enzymes is summarized in the table below.
| Enzyme | Species | Assay Type | Value | Reference |
| PHD1 | Human | IC50 | 18 nM | |
| PHD2 | Human | Ki | 5.3 nM | [5] |
| PHD3 | Human | IC50 | 63 nM | |
| PHD2 | Monkey | IC50 | 22 nM |
In Vivo Studies in Rodents
In normal rats, oral administration of this compound led to a dose-dependent increase in serum EPO levels. A key study in bilaterally nephrectomized rats showed a significant increase in serum EPO, confirming that the kidneys are not the primary source of EPO production induced by this compound.[2] Furthermore, in a 5/6 nephrectomized rat model of CKD, this compound increased HIF-2α and EPO mRNA levels dramatically in the liver, with minimal effect in the kidney cortex.[2]
| Animal Model | Dose | Key Findings | Reference |
| Normal Rats | 40 mg/kg | 1300-fold increase in liver EPO mRNA; HIF-2α level increased from 0.27 to 1.53 fmol/mg in the liver. | [2] |
| Bilaterally Nephrectomized Rats | 20 mg/kg | Serum EPO increased from 0 to 180 pg/mL. | [2] |
| 5/6 Nephrectomized Rats | 10 mg/kg (repeated) | Increased reticulocyte count and hemoglobin levels. | [2] |
Clinical Development
This compound has progressed through Phase I clinical trials in both healthy volunteers and patients with CKD.
Phase I Study in Healthy Volunteers
A single-center, double-blind, randomized, placebo-controlled, single-dose-escalation study was conducted in healthy Japanese male volunteers. The study assessed the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound at doses ranging from 3 mg to 36 mg.[1][6]
| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | Peak Serum EPO (mIU/mL) |
| 6 mg | - | - | - | - | 33.5 |
| 36 mg | 1710 | 1.25 - 2 | 5.91 - 7.41 | 6980 | 278.2 |
Data from Ochiai, H. et al. Kidney Week 2016.[6]
Phase I Study in CKD Patients
An open-label, single-dose-escalation study was conducted in CKD patients not on dialysis (ND-CKD) and those on hemodialysis (HD-CKD). The study confirmed the dose-dependent increase in serum EPO and provided evidence for its liver-derived origin through the analysis of EPO glycosylation patterns (percentage migrated isoform - PMI).[1]
| Patient Group (11 mg dose) | Mean ∆Emax of Serum EPO (mIU/mL) |
| Healthy Volunteers | 24.37 ± 11.37 |
| ND-CKD Patients | 201.57 ± 130.34 |
| HD-CKD Patients | 1,324.76 ± 1,189.24 |
Data from Shinfuku A, et al. Am J Nephrol. 2018.[1]
The significantly higher EPO response in HD-CKD patients highlights the compound's efficacy even in the absence of renal function.
Experimental Protocols
Detailed experimental protocols for the studies cited are often proprietary. However, based on standard methodologies, the following provides an overview of the likely experimental designs.
PHD Inhibition Assay (In Vitro)
A common method for assessing PHD inhibition is a cell-free enzymatic assay.
Caption: General workflow for an in vitro PHD inhibition assay.
Measurement of HIF-2α Protein Levels (Western Blot)
Western blotting is a standard technique to quantify protein levels in tissue or cell lysates.
-
Sample Preparation: Liver tissue from rats treated with this compound or vehicle is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-2α.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the HIF-2α bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).
Measurement of EPO mRNA Levels (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure gene expression levels.
-
RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the rat EPO gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the target gene in real-time.
-
Analysis: The expression level of EPO mRNA is quantified relative to a stably expressed reference gene (e.g., β-actin or GAPDH) using the ΔΔCt method.
Conclusion
This compound is a promising novel HIF-PH inhibitor with a unique liver-specific mechanism for inducing erythropoietin production. Its potent in vitro activity translates to significant in vivo efficacy in animal models of renal anemia. Early clinical data in healthy volunteers and CKD patients have demonstrated a favorable pharmacokinetic and pharmacodynamic profile, with a clear dose-dependent increase in serum EPO. The ability of this compound to stimulate EPO production in patients with little to no renal function makes it a potentially valuable therapeutic option for a broad range of CKD patients with anemia. Further clinical development will be crucial to fully elucidate its long-term efficacy and safety profile. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.
References
- 1. karger.com [karger.com]
- 2. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. | BioWorld [bioworld.com]
TP0463518 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0463518 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). By inhibiting the degradation of HIF-α subunits, particularly HIF-2α, this compound leads to the stabilization and accumulation of HIF-2α, which in turn promotes the transcription of target genes, most notably erythropoietin (EPO). This mechanism of action makes this compound a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex organic molecule with the formal name N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine |
| IUPAC Name | (1-((6-(4-chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonyl)glycine |
| CAS Number | 1558021-37-6[1] |
| Molecular Formula | C₂₀H₁₈ClN₃O₆[1] |
| SMILES | O=C(O)CNC(=O)C1=C(O)CCN(Cc2ccc(oc3ccc(Cl)cc3)nc2)C1=O |
| InChI Key | HMMHKGLPKAQOOH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 431.83 g/mol | |
| Appearance | Solid powder | [2] |
| Purity | ≥98% | [1] |
| UV/Vis (λmax) | 231, 274 nm | [1] |
| Solubility | DMSO: ~25-40 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | [1] |
| Storage | -20°C for long-term storage | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production. This compound has been shown to specifically induce EPO production in the liver.
Biological Properties and In Vitro Activity
This compound is a potent inhibitor of human PHD isoforms 1, 2, and 3, with a particularly high affinity for PHD2. This inhibition leads to the stabilization of HIF-α and the subsequent upregulation of HIF target genes, such as EPO.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Potency (IC₅₀ / Kᵢ) | Species | Reference |
| Human PHD1 | IC₅₀ = 18 nM | Human | |
| Human PHD2 | Kᵢ = 5.3 nM | Human | |
| Human PHD3 | IC₅₀ = 63 nM | Human | |
| Monkey PHD2 | IC₅₀ = 22 nM | Monkey |
In Vivo Pharmacology
In vivo studies in various animal models have demonstrated the efficacy of this compound in stimulating erythropoiesis and ameliorating anemia.
Table 4: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Normal Mice | 5 mg/kg | Significantly increased serum EPO levels. | [1] |
| Normal Rats | 20 mg/kg | Significantly increased serum EPO levels. | [2] |
| 5/6 Nephrectomized Rats (CKD model) | 10 mg/kg | Increased serum EPO levels and raised hemoglobin levels. | [1] |
| Bilaterally Nephrectomized Rats | 20 mg/kg | Raised serum EPO concentration from 0 to 180 pg/mL, indicating liver-specific EPO production. | |
| PG-PS-induced Anemia Rats | 10 mg/kg, once daily for 6 weeks | Significantly increased hematocrit values. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide representative methodologies for key experiments involving this compound.
Representative In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)
This protocol describes a common method for assessing the inhibitory activity of compounds against PHD2.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate with a biotin tag
-
Europium-labeled anti-hydroxylation antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM 2-oxoglutarate, 100 µM FeSO₄, 2 mM ascorbate)
-
This compound stock solution in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the PHD2 enzyme and HIF-1α peptide substrate to the wells and incubate to allow for the enzymatic reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the europium-labeled antibody and streptavidin-acceptor conjugate and incubate to allow for binding.
-
Read the plate on a time-resolved fluorescence reader, measuring the FRET signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Representative HIF-2α Stabilization Assay (Western Blot)
This protocol outlines the steps to visualize the stabilization of HIF-2α in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).
-
-
Lysate Preparation and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin, should also be probed to ensure equal protein loading.
-
Representative 5/6 Nephrectomy Animal Model for CKD-induced Anemia
This surgical model is widely used to induce chronic kidney disease and subsequent anemia in rodents.
-
Animals:
-
Male Sprague-Dawley rats (or other suitable strain) are typically used.
-
-
Surgical Procedure (Two-step):
-
Step 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of two-thirds of the kidney.
-
Step 2 (one week later): Anesthetize the animal. Make a flank incision on the right side and perform a complete right nephrectomy.
-
-
Post-operative Care and Study Initiation:
-
Provide appropriate analgesia and monitor the animals for recovery.
-
Allow several weeks for the development of stable chronic kidney disease and anemia, which can be monitored by measuring blood urea nitrogen (BUN), creatinine, and hemoglobin levels.
-
-
Compound Administration and Monitoring:
-
Once the disease model is established, administer this compound (e.g., by oral gavage) or vehicle daily for a specified duration.
-
Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) and serum EPO levels at regular intervals throughout the study.
-
Conclusion
This compound is a potent and specific inhibitor of HIF prolyl hydroxylases with a well-defined mechanism of action. Its ability to stabilize HIF-2α and stimulate endogenous erythropoietin production, primarily in the liver, has been demonstrated in both in vitro and in vivo models. The data summarized in this guide highlight the potential of this compound as a novel therapeutic agent for the treatment of anemia associated with chronic kidney disease and other conditions characterized by impaired erythropoiesis. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in human patients.
References
Methodological & Application
Administration Protocol for TP0463518 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of TP0463518, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in rat models. The following protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Mechanism of Action
This compound is a pan-inhibitor of HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[1][2] By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor alpha (HIF-α), a transcription factor that upregulates the expression of genes responsive to hypoxia, most notably erythropoietin (EPO).[3][4] This leads to increased endogenous EPO production, primarily in the liver, stimulating erythropoiesis.[1][5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in rats.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value (nM) | Ki Value (nM) |
| Human PHD1 | 18 | - |
| Human PHD2 | - | 5.3 |
| Human PHD3 | 63 | - |
| Monkey PHD2 | 22 | - |
| Data sourced from multiple studies.[3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats
| Rat Model | Administration Route | Dose (mg/kg) | Outcome |
| Normal Male Sprague-Dawley (SD) Rats | Oral | 20 | Significantly increased serum EPO levels.[3] |
| Normal Male SD Rats | Intravenous | 1 | Pharmacokinetic profiling.[6] |
| Normal Female SD Rats | Intravenous | 1 | Pharmacokinetic profiling.[6] |
| 5/6 Nephrectomized (Nx) Rats | Oral | 10 | Increased serum EPO levels; increased reticulocyte count on day 7 and hemoglobin level on day 14 with repeated administration.[1][2] |
| Bilaterally Nephrectomized Rats | Oral | 20 | Raised serum EPO concentration from 0 to 180 pg/ml.[1] |
| Healthy Rats | Oral | 40 | Dramatically increased HIF-2α levels and EPO mRNA expression in the liver.[1] |
Table 3: Excretion Routes of Unchanged this compound in Different Species
| Species | Unchanged Urinary Excretion Rate (%) |
| Humans | 80.7 |
| Male Rats | 0.1 |
| Female Rats | 40.9 |
| Dogs | 15.2 |
| Monkeys | 72.6 |
| Data from a study on the clearance mechanism of this compound.[6][7][8] |
Experimental Protocols
The following are detailed protocols for the oral and intravenous administration of this compound to rats.
Oral Administration Protocol
This protocol is suitable for administering this compound to conscious rats via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose 400, pH 9)[6]
-
Oral gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (0.5% methyl cellulose 400). Adjust the pH to 9 if necessary.
-
Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 200g rat, the concentration would be 4 mg/ml for a 1 ml administration volume).
-
Ensure a homogenous suspension by vortexing or sonicating.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Administer the dose slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Proceed with the experimental timeline for sample collection (e.g., blood sampling for pharmacokinetic analysis).
-
Intravenous Administration Protocol
This protocol describes the administration of this compound via the jugular vein. This procedure may require anesthesia depending on institutional guidelines and the skill of the technician.
Materials:
-
This compound
-
Vehicle (e.g., saline containing 1.5 equimolar NaOH)[6]
-
Insulin syringes with fine-gauge needles (e.g., 27-30G)
-
Restrainers or anesthesia equipment
-
Heating pad or lamp
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the saline vehicle to the target concentration (e.g., for a 1 mg/kg dose).[6]
-
Ensure the compound is fully dissolved.
-
-
Animal Preparation and Injection:
-
Anesthetize the rat according to the approved institutional protocol, or use an appropriate restraint device.
-
Position the rat to provide access to the jugular vein. Shaving the area may be necessary.
-
Use a heating pad or lamp to gently warm the rat and dilate the blood vessels.
-
Draw the this compound solution into the syringe.
-
Carefully insert the needle into the jugular vein.
-
Administer the solution slowly.
-
-
Post-Administration Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the rat during recovery from anesthesia.
-
Return the rat to its cage once fully recovered.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in rats.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Elucidation of clearance mechanism of this compound, a novel hypoxia-inducible factor prolyl hydroxylase inhibitor: does a species difference in excretion routes exist between humans and animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TP0463518
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TP0463518 in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with protocols for its preparation and use in research settings.
Introduction
This compound is a potent, orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs), including PHD1, PHD2, and PHD3.[1] By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor alpha (HIF-α), leading to its accumulation and subsequent upregulation of target genes, most notably erythropoietin (EPO).[2][3][4] This mechanism of action makes this compound a subject of interest for research into therapies for anemia, particularly renal anemia.[2][3][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈ClN₃O₆ |
| Molecular Weight | 431.83 g/mol [6] |
| CAS Number | 1558021-37-6[6] |
| Appearance | Solid powder |
Solubility Data
The solubility of this compound can vary between different sources and batches. The following table summarizes the reported solubility data in DMSO and DMF. It is crucial to note that the use of fresh, anhydrous solvents is recommended for optimal solubility, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][6]
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 125 mg/mL (289.47 mM) | MedchemExpress[1] |
| 40 mg/mL (92.62 mM) | Selleck Chemicals[6] | |
| 25 mg/mL | Cayman Chemical[7][8] | |
| DMF | 30 mg/mL | Cayman Chemical[7][8] |
Signaling Pathway
This compound acts by inhibiting the PHD enzymes, which play a crucial role in the cellular response to oxygen levels. Under normoxic conditions, PHDs hydroxylate HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound allows HIF-α to stabilize and translocate to the nucleus, where it dimerizes with HIF-β and initiates the transcription of various genes, including EPO.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound in DMSO or DMF for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (refer to the solubility table). For example, to prepare a 10 mM stock solution in DMSO, add 231.6 µL of DMSO to 10 mg of this compound (MW: 431.83).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing this compound stock solutions.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted working solutions of this compound for cell-based assays.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Appropriate cell culture medium
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of the organic solvent (DMSO or DMF) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (cell culture medium with the same final concentration of the solvent) should be included in all experiments.
-
Use the freshly prepared working solutions immediately.
Formulation for In Vivo Studies
For in vivo administration, this compound can be formulated as a suspension. The following is an example protocol for an oral formulation.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
Example Formulation 1 (Aqueous Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.[1]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix to form a uniform suspension.[1]
-
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Example Formulation 2 (Oil-based Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly to create a uniform suspension.[1]
-
This formulation results in a solution containing 10% DMSO and 90% corn oil.[1]
Note: For all in vivo formulations, it is recommended to prepare them fresh on the day of use. The homogeneity of the suspension should be ensured before each administration.
Safety Precautions
This compound is for research use only and should be handled by trained personnel in a laboratory setting.[6] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP-0463518 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Preparing TP0463518 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0463518 is a potent, orally active pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), including PHD1, PHD2, and PHD3.[1][2] By inhibiting these enzymes, this compound prevents the hydroxylation and subsequent degradation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β to form the active HIF-1 transcription factor. HIF-1 proceeds to upregulate the expression of various target genes, most notably erythropoietin (EPO).[2][3] This mechanism of action makes this compound a promising therapeutic candidate for conditions such as renal anemia.[4][5]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its biological activity through HIF-1α stabilization and EPO production assays.
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical properties and in vitro inhibitory activity of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 431.8 g/mol | [6] |
| Solubility | DMSO: ~25 mg/mLDMF: ~30 mg/mL | [6] |
| Inhibitory Activity | ||
| PHD1 (human, IC50) | 18 nM | [1][2] |
| PHD2 (human, Ki) | 5.3 nM | [1][2] |
| PHD3 (human, IC50) | 63 nM | [1][2] |
| PHD2 (monkey, IC50) | 22 nM | [1][2] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of PHD enzymes, leading to the stabilization of HIF-1α and subsequent induction of EPO gene expression.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on its molecular weight of 431.8 g/mol , calculate the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Culture
Recommended Cell Line for EPO Production:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is known to produce EPO in response to hypoxic stimuli and PHD inhibitors.
Culture Medium:
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Subculturing Protocol:
-
Grow HepG2 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh medium. A split ratio of 1:3 to 1:6 is recommended.
In Vitro Treatment with this compound
The following workflow outlines the general procedure for treating cultured cells with this compound to assess its biological activity.
Caption: General experimental workflow.
HIF-1α Stabilization Assay by Western Blot
This protocol describes the detection of stabilized HIF-1α in cell lysates following treatment with this compound.
Materials:
-
Treated and untreated cell monolayers
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
EPO Quantification by ELISA
This protocol is for the quantification of secreted EPO in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Human EPO ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from cells treated with this compound.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
Follow the instructions provided with the commercial human EPO ELISA kit for the preparation of standards and samples.
-
Typically, the assay involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow EPO to bind.
-
Washing steps to remove unbound substances.
-
Addition of a detection antibody.
-
Further incubation and washing steps.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of EPO in the samples by interpolating from the standard curve.
Expected Results and Data Interpretation
-
HIF-1α Stabilization: Treatment with this compound is expected to result in a dose- and time-dependent increase in the intensity of the HIF-1α band on the Western blot, indicating its stabilization.
-
EPO Production: A corresponding dose-dependent increase in the concentration of EPO in the cell culture supernatant is expected, as quantified by ELISA.
The following table provides a hypothetical example of expected results from an in vitro experiment.
| This compound Concentration | HIF-1α Stabilization (Fold Change vs. Control) | EPO Concentration (pg/mL) |
| 0 µM (Vehicle) | 1.0 | 50 |
| 0.1 µM | 2.5 | 150 |
| 1 µM | 8.0 | 500 |
| 10 µM | 15.0 | 1200 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak HIF-1α signal | - Insufficient this compound concentration or incubation time.- Rapid degradation of HIF-1α during sample preparation.- Inefficient protein transfer. | - Perform a dose-response and time-course experiment.- Work quickly and keep samples on ice. Use fresh lysis buffer with protease inhibitors.- Verify transfer efficiency with Ponceau S staining. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration too high. | - Increase blocking time or use a different blocking agent.- Optimize antibody dilutions. |
| Low EPO levels in supernatant | - Low cell density.- Insufficient treatment duration. | - Ensure cells are in the logarithmic growth phase and at an appropriate density.- Increase the incubation time with this compound. |
| High variability in ELISA results | - Inaccurate pipetting.- Insufficient washing. | - Use calibrated pipettes and ensure proper technique.- Ensure complete removal of wash buffer between steps. |
Conclusion
This compound is a potent PHD inhibitor that effectively stabilizes HIF-1α and induces EPO production in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and similar compounds. Careful optimization of experimental conditions, including drug concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of erythropoietin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for TP0463518 in Renal Anemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0463518 is a novel, orally administered small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically a pan-inhibitor of PHD1, PHD2, and PHD3.[1][2] In the context of renal anemia, the primary mechanism of action of this compound is the stabilization of hypoxia-inducible factor 2α (HIF-2α), a key transcription factor. This stabilization leads to the increased production of endogenous erythropoietin (EPO), primarily in the liver, thereby stimulating erythropoiesis and correcting anemia.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical rat models of renal anemia, including detailed experimental protocols and summarized efficacy data.
Mechanism of Action: PHD Inhibition by this compound
Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. This compound competitively inhibits PHD enzymes, preventing the degradation of HIF-2α.[1] The stabilized HIF-2α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia response elements (HREs) in the promoter regions of target genes, most notably the EPO gene.[3] A key finding is that this compound specifically induces EPO production in the liver, which is pharmacologically effective in ameliorating renal anemia.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of renal anemia.
Table 1: Effect of this compound on Hepatic Gene and Protein Expression in Healthy Rats
| Parameter | Treatment Group | Fold Change / Value |
| Hepatic HIF-2α Protein | Vehicle | 0.27 fmol/mg |
| This compound (40 mg/kg, oral) | 1.53 fmol/mg | |
| Hepatic EPO mRNA | This compound (40 mg/kg, oral) vs. Vehicle | 1300-fold increase |
Table 2: Efficacy of this compound in Rat Models of Renal Anemia
| Animal Model | Treatment | Parameter | Time Point | Result |
| Bilaterally Nephrectomized Rats | This compound (20 mg/kg) | Serum EPO | - | 180 pg/mL (from 0 pg/mL) |
| 5/6 Nephrectomized Rats | This compound (10 mg/kg, repeated admin.) | Reticulocyte Count | Day 7 | Increased |
| This compound (10 mg/kg, repeated admin.) | Hemoglobin Level | Day 14 | Increased |
Experimental Protocols
I. Creation of Renal Anemia Animal Models
Two primary rat models are utilized to study renal anemia: the 5/6 nephrectomy model, which mimics chronic kidney disease (CKD), and the bilateral nephrectomy model, which represents a state of complete renal EPO deficiency.
A. 5/6 Nephrectomy (Subtotal Nephrectomy) Model
This model is typically created in a two-stage surgical procedure to reduce mortality and allow for adaptation.[4]
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).[5]
-
Stage 1: Left Kidney Infarction:
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Ligate two of the three branches of the left renal artery with surgical silk to induce infarction of approximately 2/3 of the kidney mass.[4]
-
Close the incision in layers.
-
-
Recovery: Allow the animal to recover for one week with appropriate post-operative care, including analgesia.[4]
-
Stage 2: Right Nephrectomy:
-
After one week, anesthetize the rat again.
-
Perform a right flank incision to expose the right kidney.
-
Ligate the right renal artery and ureter and perform a complete nephrectomy.[6]
-
Close the incision in layers.
-
-
Post-Operative Care and Model Development: Provide post-operative care and allow several weeks for the model of chronic renal failure and anemia to stabilize before initiating treatment with this compound.
B. Bilateral Nephrectomy Model
This is an acute, non-recovery model used to study EPO production in the complete absence of renal tissue.
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).[7]
-
Surgical Procedure:
-
Make a midline abdominal incision to expose both kidneys.
-
Sequentially ligate the renal artery, vein, and ureter for each kidney.
-
Remove both kidneys.[7]
-
Close the incision.
-
-
Experimentation: The animal is maintained under anesthesia for the duration of the experiment (typically a few hours) for drug administration and sample collection.
II. Administration of this compound
This compound is administered orally, typically via gavage.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.
-
Dosing:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
For single-dose studies, administer the calculated dose.
-
For repeated administration studies, dose the animals daily at the same time each day.
-
-
Procedure (Oral Gavage):
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
III. Sample Collection and Analysis
A. Blood Sampling
-
Collection: Collect blood samples from a suitable site, such as the tail vein or saphenous vein, at predetermined time points. For terminal procedures, cardiac puncture can be used to collect a larger volume.
-
Processing:
-
For serum, collect blood in tubes without anticoagulant and allow it to clot. Centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Store serum/plasma at -80°C until analysis.
-
-
Hematology: Analyze whole blood for parameters such as hemoglobin, hematocrit, and reticulocyte counts using an automated hematology analyzer.
B. Serum EPO Measurement
-
Method: Use a commercially available rat EPO ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the specific kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
Calculating EPO concentrations based on the standard curve.
-
C. Liver Tissue Analysis (HIF-2α and EPO mRNA)
-
Tissue Harvesting: At the end of the study, euthanize the animal and immediately excise the liver.
-
Processing:
-
Rinse the liver with ice-cold phosphate-buffered saline (PBS).
-
Blot the tissue dry.
-
Flash-freeze a portion of the liver in liquid nitrogen for RNA and protein analysis. Store at -80°C.
-
Fix a separate portion in 10% neutral-buffered formalin for histological analysis if required.
-
D. Western Blot for HIF-2α Protein
-
Nuclear Extraction: Isolate nuclear proteins from the frozen liver tissue using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[9]
-
Incubate with a primary antibody specific for HIF-2α overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9] A nuclear loading control (e.g., Lamin B1) should be used for normalization.
E. Quantitative Real-Time PCR (qPCR) for EPO and HIF-2α mRNA
-
RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for rat Epo, Epas1 (HIF-2α), and a validated reference gene (e.g., Actb or Gapdh).
-
Primer Sequences (Example):
-
Epo (Rat): Commercially available, validated primer sets are recommended (e.g., Sino Biological, RP300053).[10]
-
Epas1 (HIF-2α) (Rat): Design primers using software or use previously validated sequences.
-
Actb (β-actin) (Rat): Forward - 5'-GGAGATTACTGCCCTGGCTCCTA-3', Reverse - 5'-GACTCATCGTACTCCTGCTTGCTG-3'.
-
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Confirm the specificity of the amplification by melt curve analysis.
-
Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of the target genes to the reference gene.[11]
-
Conclusion
This compound has demonstrated significant efficacy in preclinical rat models of renal anemia by stimulating endogenous EPO production through the stabilization of hepatic HIF-2α. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological effects of this compound and other PHD inhibitors in the context of renal anemia and related disorders. Careful adherence to established surgical and analytical procedures is crucial for obtaining reproducible and reliable data.
References
- 1. This compound (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Hypoxia-Inducible Factor-2α Promotes Liver Fibrosis by Inducing Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. sinobiological.com [sinobiological.com]
- 11. Frontiers | Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage [frontiersin.org]
Application of TP0463518 in Inflammation-Induced Anemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia of inflammation, also known as anemia of chronic disease (ACD), is a common complication in patients with conditions involving prolonged immune activation, such as infections, autoimmune diseases, and cancer.[1] A key pathological feature of this condition is the dysregulation of iron homeostasis, primarily driven by the inflammatory cytokine interleukin-6 (IL-6) and the subsequent upregulation of the iron-regulatory hormone hepcidin.[2][3] Hepcidin restricts iron availability for erythropoiesis by promoting the degradation of the iron exporter ferroportin, leading to iron sequestration in macrophages and reduced intestinal iron absorption.[2][4]
TP0463518 is a novel, orally bioavailable small molecule that acts as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[5][6] By inhibiting PHDs, this compound stabilizes Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that upregulates the expression of genes involved in erythropoiesis and iron metabolism.[5][6] Notably, this compound has been shown to specifically induce erythropoietin (EPO) production in the liver.[6] This unique mechanism of action makes this compound a promising therapeutic candidate for the treatment of anemia of inflammation by addressing both impaired EPO production and functional iron deficiency.
Mechanism of Action
This compound exerts its therapeutic effects through the inhibition of PHD enzymes. In normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHDs, this compound allows HIF-2α to accumulate and translocate to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to:
-
Increased Erythropoietin (EPO) Production: this compound dramatically increases the expression of EPO, primarily in the liver, stimulating erythropoiesis.[5][6][7]
-
Improved Iron Bioavailability: this compound upregulates the expression of genes involved in intestinal iron absorption, such as divalent metal transporter 1 (DMT1) and duodenal cytochrome b (DcytB).[7] This enhances the uptake of dietary iron. Although direct effects on hepcidin were not detailed in the provided search results, PHD inhibitors, in general, are known to suppress hepcidin expression, further contributing to improved iron mobilization.[8][9]
Signaling Pathway Overview
Caption: Mechanism of Action of this compound.
Experimental Protocols
Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation in Rats
This protocol describes the induction of anemia of inflammation in rats and subsequent treatment with this compound, based on a previously published study.[5][7]
Materials:
-
Male Lewis rats
-
Peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Standard laboratory equipment for animal handling, oral gavage, and blood collection.
Procedure:
-
Animal Acclimatization: Acclimate male Lewis rats to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Anemia:
-
On day 0, administer a single intraperitoneal injection of PG-PS (e.g., 15 mg/kg) to induce a chronic inflammatory state.
-
Monitor the animals for the development of anemia, which is typically established within 2 weeks post-injection.[7]
-
-
Treatment:
-
Two weeks after PG-PS administration, randomly assign the anemic rats to two groups: a vehicle control group and a this compound treatment group.
-
Administer this compound orally at a dose of 10 mg/kg once daily for 6 weeks.[7] The vehicle control group receives an equivalent volume of the vehicle.
-
-
Monitoring and Sample Collection:
-
Collect blood samples at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the 6-week treatment period.
-
Analyze hematological parameters, including hematocrit, hemoglobin, and mean corpuscular volume (MCV).
-
-
Tissue Analysis (at study termination):
-
At the end of the 6-week treatment period, euthanize the animals and collect tissues such as the liver and duodenum.
-
Perform quantitative real-time PCR (qRT-PCR) on duodenal tissue to measure the mRNA expression levels of Dmt1 and DcytB.
-
Perform qRT-PCR on liver tissue to measure the mRNA expression levels of inflammatory markers and iron metabolism genes.
-
Experimental Workflow
Caption: Workflow for the PG-PS-induced anemia model.
Data Presentation
Table 1: Hematological Parameters in PG-PS-Treated Rats
| Parameter | Healthy Control | Vehicle-Treated | This compound-Treated |
| Hematocrit (%) | ~45% | 32.8 ± 0.8 | 44.5 ± 2.1 |
| Mean Corpuscular Volume (MCV) | Normal | Significantly lower than control | Significantly higher than vehicle |
Data are presented as mean ± standard error of the mean (SEM). The values are representative based on published findings.[7]
Table 2: Gene Expression Analysis in PG-PS-Treated Rats
| Gene | Tissue | Effect of this compound Treatment |
| Divalent Metal Transporter 1 (DMT1) | Duodenum | Increased expression |
| Duodenal Cytochrome b (DcytB) | Duodenum | Increased expression |
| Erythropoietin (EPO) | Liver | Dramatically increased expression |
| Inflammatory Markers (e.g., IL-6) | Liver | No significant effect |
| Iron Metabolism Genes | Liver | No significant effect |
This table summarizes the qualitative changes in gene expression observed in the rat model of inflammation-induced anemia following treatment with this compound.[7]
Safety and Toxicology
In the rat model of peptidoglycan-polysaccharide (PG-PS) induced anemia, this compound was shown to have an acceptable safety profile.[5][7] Specifically, treatment with this compound did not exacerbate liver inflammation, as evidenced by the lack of effect on the expression of inflammatory markers in the liver.[7] This suggests that this compound can improve anemia of inflammation without worsening the underlying inflammatory condition.
Conclusion
This compound represents a promising therapeutic agent for anemia of inflammation. Its dual mechanism of action, which involves stimulating hepatic EPO production and enhancing intestinal iron absorption, directly counteracts the key pathophysiological drivers of this condition. The preclinical data from the rat model of inflammation-induced anemia demonstrate its efficacy in correcting anemia and improving iron availability without aggravating inflammation. These findings support the further clinical development of this compound for the treatment of anemia in patients with chronic inflammatory diseases.
References
- 1. Anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin regulation: ironing out the details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Choice to Correct Inflammation-Induced Anemia in CKD: Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
- 6. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
- 8. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on iron metabolism and inflammation in patients undergoing dialysis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Erythropoietin (EPO) Levels Following TP-0463518 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-0463518 is a novel, orally administered small molecule that acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3][4] This inhibition leads to the stabilization and increased activity of hypoxia-inducible factor 2-alpha (HIF-2α), a key transcription factor.[3] Under normal oxygen conditions, HIF-2α is hydroxylated by HIF-PH, leading to its degradation. By blocking this process, TP-0463518 mimics a hypoxic state, resulting in the upregulation of HIF-2α target genes, most notably the gene encoding for erythropoietin (EPO).[3] Consequently, TP-0463518 stimulates the production of endogenous EPO, primarily in the liver, offering a therapeutic strategy for managing anemia, particularly in patients with chronic kidney disease (CKD).[1][2][3]
These application notes provide a comprehensive overview of the mechanism of TP-0463518, summarize the expected impact on EPO levels based on clinical trial data, and offer a detailed protocol for the accurate measurement of EPO in human serum or plasma samples.
Mechanism of Action: TP-0463518-Induced EPO Production
The signaling cascade initiated by TP-0463518 leading to erythropoiesis is a well-defined pathway. The process begins with the inhibition of the HIF-PH enzyme, which prevents the degradation of HIF-2α. The stabilized HIF-2α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer binds to hypoxia-response elements (HREs) in the promoter region of the EPO gene, initiating its transcription and subsequent translation. The newly synthesized EPO is then secreted into the bloodstream.
Upon reaching the bone marrow, EPO binds to its receptor (EPOR) on the surface of erythroid progenitor cells. This binding event triggers the dimerization of EPOR, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the EPOR, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is then phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus, where it acts as a transcription factor to promote the survival, proliferation, and differentiation of erythroid progenitor cells, ultimately leading to an increase in red blood cell production.
Data Presentation: EPO Level Changes Post-TP-0463518 Treatment
Clinical data from a phase I study demonstrates a dose-dependent increase in serum EPO levels in both healthy volunteers and patients with chronic kidney disease (CKD) following a single oral dose of TP-0463518.[1] The tables below summarize the mean maximum observed change from baseline in serum EPO concentrations.
Table 1: Mean Change in Serum EPO Levels in Healthy Volunteers
| TP-0463518 Dose | Mean ∆Emax (mIU/mL) ± SD |
| 3 mg | 5.30 ± 3.48 |
| 6 mg | 10.39 ± 5.09 |
| 11 mg | 24.37 ± 11.37 |
| 20 mg | 51.53 ± 27.28 |
| 36 mg | 108.16 ± 46.21 |
| Placebo | 1.13 ± 1.34 |
| (Data sourced from a Phase I clinical trial)[1] |
Table 2: Mean Change in Serum EPO Levels in CKD Patients
| Patient Group | TP-0463518 Dose | Mean ∆Emax (mIU/mL) ± SD |
| Non-Dialysis | 1 mg | 12.00 ± 10.07 |
| Non-Dialysis | 6 mg | 51.05 ± 25.53 |
| Non-Dialysis | 11 mg | 201.57 ± 130.34 |
| Hemodialysis | 1 mg | 43.15 ± 23.33 |
| Hemodialysis | 11 mg | 1324.76 ± 1189.24 |
| (Data sourced from a Phase I clinical trial)[1] |
Experimental Protocols
The following section details a generalized protocol for the quantitative measurement of human EPO in serum or plasma using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Researchers should always refer to the specific instructions provided with their chosen ELISA kit, as reagents and procedures may vary.
Experimental Workflow
I. Specimen Collection and Handling
Proper sample collection and handling are critical for accurate EPO measurement.
-
Collection:
-
Timing: Due to diurnal variation in EPO levels, it is recommended to collect samples at a consistent time of day for serial measurements, preferably in the morning.[1][5]
-
Processing: Centrifuge samples at 1000 x g for 15-20 minutes at room temperature.[3][4]
-
Storage:
II. Materials (Typical ELISA Kit Contents)
-
Microplate pre-coated with anti-human EPO antibody
-
Human EPO standard
-
Biotinylated anti-human EPO antibody
-
Streptavidin-HRP conjugate
-
Assay buffer/diluent
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Plate sealers
III. Assay Procedure (Generalized)
-
Reagent Preparation: Prepare all reagents, including wash buffer and standard dilutions, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the human EPO standard to generate a standard curve. A typical range might be from 1.6 to 100 mIU/mL.[3] A blank (zero standard) must be included.
-
Plate Loading:
-
First Incubation: Cover the plate with a sealer and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature).[3]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with diluted wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[4]
-
Second Incubation (HRP): Add the Streptavidin-HRP conjugate to each well (e.g., 100 µL). Cover the plate and incubate as directed (e.g., 30-60 minutes at room temperature).[4]
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add TMB substrate to each well (e.g., 100 µL) and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes), or until a color change is observed in the standards.[3][4]
-
Stop Reaction: Add the stop solution to each well (e.g., 50-100 µL). The color will change from blue to yellow.[3][4]
-
Absorbance Reading: Immediately measure the optical density (OD) of each well using a microplate reader set to 450 nm. A correction wavelength of 600-630 nm is often recommended to reduce background noise.[3]
IV. Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Subtract Background: Subtract the mean OD of the blank (zero standard) from all other mean OD values.[6]
-
Generate Standard Curve: Plot the corrected mean OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four or five-parameter logistic (4-PL or 5-PL) curve fit is often recommended for ELISA data.[6][7]
-
Determine Sample Concentrations: Interpolate the EPO concentration of each sample from the standard curve using its corrected mean OD value.
-
Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.[6]
Conclusion
TP-0463518 effectively increases endogenous EPO production through the stabilization of HIF-2α. The measurement of serum or plasma EPO is a critical pharmacodynamic endpoint in the evaluation of TP-0463518 and similar HIF-PH inhibitors. The use of a validated and sensitive ELISA protocol, as outlined above, is essential for accurately quantifying the dose-dependent changes in EPO levels, thereby providing crucial data for researchers and drug development professionals in the field of anemia therapeutics.
References
- 1. 4adi.com [4adi.com]
- 2. Erythropoietin Blood Test - Test catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. labcorp.com [labcorp.com]
- 6. mybiosource.com [mybiosource.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of HIF-1α Stabilization by TP0463518
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization by the novel prolyl hydroxylase (PHD) inhibitor, TP0463518, using Western blot analysis.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a stable β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via a process initiated by prolyl hydroxylase domain (PHD) enzymes. These enzymes hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation.[1][2] In hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes leads to the stabilization and accumulation of HIF-1α.[1]
This compound is a novel and potent inhibitor of HIF prolyl hydroxylases.[3] By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes, including erythropoietin (EPO).[3][4] Consequently, PHD inhibitors like this compound are being developed as therapeutic agents for conditions such as anemia associated with chronic kidney disease.[3][5]
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the stabilization of HIF-1α in response to treatment with compounds like this compound.[6][7]
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against human and monkey PHD isoforms.
| Target Enzyme | Inhibition Parameter | Value (nM) |
| Human PHD1 | IC₅₀ | 18 |
| Human PHD2 | Kᵢ | 5.3 |
| Human PHD3 | IC₅₀ | 63 |
| Monkey PHD2 | IC₅₀ | 22 |
Data sourced from Kato et al., 2018.[3]
Representative Western Blot Data Summary (Template)
This table serves as a template for summarizing quantitative data from a Western blot experiment analyzing HIF-1α stabilization. Densitometry analysis of the Western blot bands would be used to populate this table.
| Treatment Group | This compound Conc. (µM) | HIF-1α Relative Density (normalized to loading control) | Fold Change vs. Normoxia Control |
| Normoxia Control | 0 | 1.0 | 1.0 |
| Hypoxia Control (1% O₂) | 0 | Value | Value |
| Normoxia + this compound | 1 | Value | Value |
| Normoxia + this compound | 10 | Value | Value |
| Normoxia + this compound | 50 | Value | Value |
| Hypoxia + this compound | 1 | Value | Value |
| Hypoxia + this compound | 10 | Value | Value |
Signaling Pathway and Experimental Workflow
HIF-1α Regulation and this compound Mechanism of Action
Caption: Mechanism of HIF-1α stabilization by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of HIF-1α.
Experimental Protocols
Important Considerations Before Starting:
-
HIF-1α Instability: HIF-1α has a very short half-life under normoxic conditions (less than 5 minutes).[8] All steps following cell harvesting must be performed quickly and on ice to prevent its degradation.[8]
-
Use of Inhibitors: Lysis buffers must be supplemented with protease and phosphatase inhibitors.[6] For HIF-1α, adding cobalt chloride (CoCl₂) to the lysis buffer can further stabilize the protein by inhibiting any residual PHD activity.[9][10]
-
Positive Controls: Always include a positive control. This can be cells treated with a known hypoxia-mimetic agent like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or cells incubated in a hypoxic chamber.[11]
-
Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts can enrich the HIF-1α signal.[11] However, for simplicity, this protocol details whole-cell lysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293, HepG2) in 6-well plates or 10 cm dishes.[6] Culture cells to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture media to achieve the desired final concentrations.
-
Cell Treatment:
-
Normoxia Groups: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate under standard normoxic conditions (e.g., 37°C, 5% CO₂, 21% O₂).
-
Hypoxia Groups: For hypoxic treatment, two methods are common:
-
Chemical Induction (Hypoxia Mimetic): Treat cells with CoCl₂ (typically 100-150 µM) for 4-8 hours.[12] This serves as a positive control for HIF-1α stabilization.
-
Hypoxic Chamber: Replace the medium with fresh medium (pre-equilibrated to hypoxic conditions if possible).[13] Place the cells in a hypoxic incubator or chamber flushed with a gas mixture of 1-2% O₂, 5% CO₂, and balanced N₂ for at least 4 hours.[13]
-
-
-
Incubation Time: The optimal incubation time for this compound should be determined empirically, but a starting point of 4-8 hours is recommended.
Protocol 2: Protein Extraction (Whole-Cell Lysate)
-
Preparation: Pre-cool all buffers, a cell scraper, and a centrifuge to 4°C.
-
Cell Harvesting: After treatment, immediately place the culture plates on ice. Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail directly to the plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.[6]
Protocol 3: Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the lysates with Laemmli sample buffer to equalize the total protein amount for each sample (typically 20-50 µg per lane).[11] Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 7.5% SDS-polyacrylamide gel.[11] Also, load a protein molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][11] Confirm successful transfer by staining the membrane with Ponceau S.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in the blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The expected molecular weight for HIF-1α is approximately 116-120 kDa.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, α-tubulin, or GAPDH) to confirm equal protein loading across all lanes.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.
References
- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. youtube.com [youtube.com]
- 13. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of TP0463518 for Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of TP0463518, a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PH), for oral gavage administration in preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable in vivo exposure. This guide summarizes the solubility profile of this compound and presents several well-characterized vehicle compositions suitable for oral delivery in animal models. Detailed experimental protocols for the preparation of these formulations are provided, along with visual guides to the workflow and underlying signaling pathways.
Introduction to this compound
This compound is an investigational drug that has been studied for its potential in treating anemia associated with chronic kidney disease.[1][2] It functions by inhibiting HIF prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factors and subsequent upregulation of erythropoietin (EPO) production.[1] Preclinical studies in rodents and monkeys have demonstrated that oral administration of this compound effectively increases serum EPO levels.[3] While these studies confirm its oral activity, the specific vehicle formulations used are often not detailed in the publications. This document aims to bridge that gap by providing researchers with established formulation protocols.
Solubility Profile of this compound
Understanding the solubility of this compound is the first step in developing a suitable oral formulation. The compound is sparingly soluble in aqueous solutions, necessitating the use of organic solvents or other solubilizing agents.
| Solvent/Vehicle | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~25 - 40 mg/mL | [3][4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear solution) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear solution) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear solution) | [6] |
This data is compiled from commercially available product information and should be confirmed by the end-user.
Recommended Formulations for Oral Gavage
Based on the known solubility characteristics of this compound and common practices for in vivo administration of poorly soluble compounds, several vehicle compositions are recommended. The choice of vehicle may depend on the desired dose, study duration, and animal model.
Co-solvent Based Formulation
This formulation utilizes a mixture of co-solvents and a surfactant to achieve a clear solution suitable for oral administration.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Cyclodextrin-Based Formulation
This formulation uses a modified cyclodextrin to enhance the aqueous solubility of the compound.
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Oil-Based Suspension
For certain applications, an oil-based suspension may be suitable.
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing the recommended formulations. It is crucial to use high-purity reagents and follow aseptic techniques where necessary.
Protocol 1: Co-solvent Formulation Preparation
This protocol is designed to yield a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a final formulation at 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO is required.[6]
-
Add the required volume of the DMSO stock solution to a sterile conical tube. For 1 mL of the final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the tube.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogeneous and clear.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Protocol 2: Cyclodextrin-Based Formulation Preparation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final formulation of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is needed.[6]
-
In a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the tube.
-
Vortex the mixture thoroughly until a clear solution is achieved.
Protocol 3: Oil-Based Suspension Preparation
This protocol is for creating a suspension of this compound in corn oil.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final formulation of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is required.[6]
-
In a sterile conical tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for Co-solvent Formulation
Caption: Workflow for co-solvent based formulation.
Safety Precautions
This compound should be handled as a hazardous material.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
The successful in vivo evaluation of this compound via oral gavage is highly dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The co-solvent, cyclodextrin-based, and oil-based formulations described in this document provide researchers with reliable options for preclinical studies. The selection of the most suitable vehicle will depend on the specific requirements of the experimental design. Careful adherence to the provided protocols will ensure the preparation of consistent and effective formulations for oral administration.
References
- 1. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Elucidation of clearance mechanism of this compound, a novel hypoxia-inducible factor prolyl hydroxylase inhibitor: does a species difference in excretion routes exist between humans and animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TP0463518 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0463518 is a novel, orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs), with potent inhibitory activity against PHD1, PHD2, and PHD3.[1][2][3][4] By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factor-alpha (HIF-α), leading to the upregulation of erythropoietin (EPO) expression.[3][5][6] Preclinical and clinical studies have demonstrated that this compound effectively increases serum EPO levels, suggesting its therapeutic potential for treating anemia, particularly in patients with chronic kidney disease (CKD).[1][7][8] Notably, this compound has been shown to induce EPO production predominantly in the liver.[1][7][8]
Understanding the in vivo biodistribution of this compound is crucial for optimizing its therapeutic efficacy and safety profile. Non-invasive imaging techniques, such as Positron Emission Tomography (PET), can provide quantitative information on the whole-body distribution and target engagement of this drug candidate.[9][10] These application notes provide a detailed, hypothetical protocol for conducting in vivo imaging and biodistribution studies of this compound using PET.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Biodistribution Data (Hypothetical)
The following tables present hypothetical quantitative data from a PET imaging study with a radiolabeled this compound analog (e.g., [¹⁸F]this compound) in healthy rodents. Data is expressed as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 1: Biodistribution of [¹⁸F]this compound in Key Organs Over Time
| Organ | 30 minutes | 60 minutes | 120 minutes | 240 minutes |
| Blood | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Liver | 15.6 ± 2.1 | 18.2 ± 2.5 | 16.5 ± 2.0 | 12.3 ± 1.8 |
| Kidneys | 8.9 ± 1.2 | 10.5 ± 1.4 | 7.8 ± 1.1 | 4.5 ± 0.9 |
| Spleen | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.2 ± 0.4 | 1.8 ± 0.3 |
| Lungs | 3.5 ± 0.6 | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.1 ± 0.2 |
| Heart | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Brain | 0.2 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.04 | 0.1 ± 0.03 |
| Muscle | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Bone | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.6 ± 0.4 | 1.2 ± 0.3 |
Table 2: Liver-to-Blood and Kidney-to-Blood Ratios
| Time Point | Liver-to-Blood Ratio | Kidney-to-Blood Ratio |
| 30 minutes | 3.0 | 1.7 |
| 60 minutes | 5.9 | 3.4 |
| 120 minutes | 11.0 | 5.2 |
| 240 minutes | 15.4 | 5.6 |
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of this compound.
Experimental Protocols
Protocol 1: Radiosynthesis of a this compound PET Tracer (Hypothetical)
This protocol outlines a general approach for the radiosynthesis of a fluorinated this compound analog, for instance, by replacing the chloro- group with [¹⁸F]fluoro-.
Materials:
-
Precursor molecule for radiolabeling (e.g., a nitro- or trimethylammonium-substituted this compound analog)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC system for purification and analysis
-
Reagents and solvents for solid-phase extraction (SPE) cartridge purification
Procedure:
-
Produce [¹⁸F]fluoride via a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Add the precursor molecule dissolved in anhydrous acetonitrile to the dried complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 10-20 minutes).
-
Cool the reaction mixture and dilute with the mobile phase for HPLC purification.
-
Purify the crude product using a semi-preparative HPLC system.
-
Collect the fraction containing the radiolabeled this compound.
-
Reformulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control to determine radiochemical purity, molar activity, and sterility.
Protocol 2: In Vivo PET/CT Imaging
Animal Model:
-
Male Wistar rats (n=4 per group), 8-10 weeks old, weighing 200-250g.
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 4-6 hours before the administration of the radiotracer to reduce background noise.
Procedure:
-
Anesthetize the animals using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed and secure its position.
-
Perform a baseline CT scan for anatomical reference.
-
Administer a bolus injection of the radiolabeled this compound (e.g., 10-15 MBq) via the tail vein.
-
Immediately start a dynamic PET scan for a duration of up to 240 minutes.
-
Monitor the animal's vital signs throughout the scanning procedure.
-
After the scan, allow the animal to recover from anesthesia.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images for anatomical localization of tracer uptake.
-
Draw regions of interest (ROIs) on the co-registered images for various organs to generate time-activity curves.
Protocol 3: Ex Vivo Biodistribution
Procedure:
-
At the end of the final imaging time point (or in separate cohorts of animals at various time points), euthanize the animals by an approved method.
-
Immediately collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, bone, and intestine).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in the blood using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Correlate the ex vivo biodistribution data with the in vivo PET imaging data.
Conclusion
The protocols and application notes provided here outline a comprehensive, albeit hypothetical, framework for investigating the in vivo biodistribution of this compound using PET imaging. Such studies are indispensable for a thorough understanding of the pharmacokinetic and pharmacodynamic properties of this novel therapeutic agent. The quantitative data obtained from these experiments can guide dose selection, assess target engagement, and identify potential off-target accumulation, thereby facilitating the clinical development of this compound for the treatment of anemia.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioDistribution | Bruker [bruker.com]
- 10. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TP0463518 Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the aqueous solubility of TP0463518 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PH) with a Ki of 5.3 nM for human PHD2.[1][2] It is classified as sparingly soluble in aqueous buffers, which can present challenges for achieving the desired concentrations in in vitro and in vivo experimental setups.[3] Ensuring complete solubilization is critical for accurate and reproducible experimental results.
Q2: What are the known solubility specifications of this compound?
A2: The solubility of this compound varies significantly between organic and aqueous solvents. The known values are summarized in the table below.
Q3: What is the mechanism of action of this compound?
A3: this compound inhibits the family of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[4] These enzymes are responsible for the degradation of Hypoxia-Inducible Factor alpha (HIF-α) under normal oxygen conditions. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and induce the expression of target genes, such as erythropoietin (EPO).[4][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my aqueous experimental media.
This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
| Strategy | Recommendation | Considerations |
| Co-Solvent System | The recommended method is to first dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution, and then dilute this stock into your aqueous buffer.[3] | The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid off-target effects in biological assays. Always run a vehicle control with the same final solvent concentration. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[6][7] Since this compound contains a carboxylic acid group, increasing the pH of the aqueous buffer may improve its solubility. | The pH must be compatible with your experimental system (e.g., cell culture, enzyme assay). The optimal pH for solubility should be determined empirically. |
| Use of Excipients | Excipients such as surfactants (e.g., Tween 80) or cyclodextrins can be used to increase the solubility of poorly soluble compounds.[6][8] | The choice and concentration of the excipient need to be carefully evaluated for compatibility with the specific assay and potential for interference. |
| Particle Size Reduction | For suspension formulations, reducing the particle size through techniques like micronization can improve the dissolution rate.[9][10][11] | This is more relevant for in vivo oral dosing and may not be suitable for all in vitro experiments requiring a true solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound using a Co-Solvent
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer (e.g., PBS, cell culture medium), add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solubilization method.
-
Use Immediately: It is recommended to use the aqueous solution on the same day it is prepared.[3]
Mandatory Visualization
Below is a diagram illustrating the general workflow for preparing an aqueous solution of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
TP0463518 stability and storage conditions
This technical support center provides essential information on the stability and storage of TP0463518, a potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Storage and Stability Guidelines
Proper storage of this compound is critical for its long-term stability. Below is a summary of recommended storage conditions for the compound in both solid and solvent forms.
This compound Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1][2] | For long-term storage. |
| 0 - 4°C | Days to Weeks | For short-term storage. | |
| Stock Solution in Solvent | -80°C | 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] | |
| Aqueous Solution | N/A | Not recommended for more than one day[2] | Prepare fresh for each use. |
This compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1][2] |
| ~40 mg/mL | [3] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1][2] |
Experimental Protocols
Preparation of Stock Solution (DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 25 mg/mL or 40 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
Preparation of Aqueous Working Solution
Due to the limited stability of this compound in aqueous solutions, it is imperative to prepare these solutions fresh on the day of use. Aqueous solutions should not be stored for more than one day.[2]
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
For maximum solubility in aqueous buffers, first, dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2]
-
Alternatively, for in vivo preparations, specific protocols involving co-solvents like PEG300 and Tween-80 may be required. These mixed solutions should be used immediately.[3]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Frequently Asked Questions
-
Q1: How should I store the solid this compound upon receipt?
-
Q2: Can I repeatedly freeze and thaw my stock solution?
-
A2: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
-
Q3: My this compound is not dissolving well in DMSO. What could be the issue?
-
A3: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3] Gentle warming or sonication may also aid dissolution.
-
-
Q4: How long can I store my working solution in cell culture media?
-
A4: It is not recommended to store this compound in aqueous solutions, including cell culture media, for more than one day.[2] For optimal results, prepare the working solution immediately before your experiment.
-
-
Q5: The compound precipitated out of my aqueous buffer. What should I do?
-
A5: this compound has limited solubility in aqueous buffers.[2] To improve solubility, you can first dissolve the compound in DMF and then dilute it with your aqueous buffer.[2] Ensure the final concentration does not exceed its solubility limit in the mixed solvent system. For in vivo studies, using co-solvents like PEG300 and Tween 80 is advised, and the solution should be used immediately.[3]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability and storage issues.
References
Potential off-target effects of TP0463518
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TP0463518. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs).[1][2] By inhibiting these enzymes (PHD1, PHD2, and PHD3), this compound prevents the degradation of hypoxia-inducible factor alpha (HIF-α), leading to its stabilization and accumulation. This, in turn, promotes the transcription of HIF-responsive genes, most notably erythropoietin (EPO).[2][3]
Q2: Are there known off-target effects for this compound?
Q3: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be related to the HIF pathway. What could be the cause?
A3: While this compound is a potent HIF-PH inhibitor, unexpected phenotypes could arise from several factors:
-
HIF-dependent but non-canonical signaling: The stabilization of HIF-α can affect numerous downstream genes beyond EPO, potentially leading to a wide range of cellular responses depending on the cell type and experimental conditions.
-
Potential off-target interactions: At higher concentrations, this compound may interact with other structurally related enzymes.
-
Experimental artifacts: It is crucial to rule out any confounding factors in your experimental setup, such as solvent effects or batch-to-batch variability of the compound.
We recommend implementing control experiments to investigate these possibilities.
Q4: What are the known potency values of this compound against its target enzymes?
A4: this compound exhibits potent inhibition of the human HIF-PH isoforms. The reported values are summarized in the table below.
Data Summary
In Vitro Potency of this compound Against HIF-PH Isoforms
| Target Enzyme | Potency (IC₅₀/Kᵢ) | Species | Reference |
| Human PHD1 (HIF-PH1) | 18 nM (IC₅₀) | Human | [2] |
| Human PHD2 (HIF-PH2) | 5.3 nM (Kᵢ) | Human | [2] |
| Human PHD3 (HIF-PH3) | 63 nM (IC₅₀) | Human | [2] |
| Monkey PHD2 | 22 nM (IC₅₀) | Monkey | [2] |
Troubleshooting Guides
Issue: Inconsistent EPO induction in animal models.
-
Question: We are seeing high variability in serum EPO levels in our rodent models after oral administration of this compound. What could be the reason?
-
Answer and Troubleshooting Steps:
-
Pharmacokinetics: this compound is rapidly absorbed and eliminated.[2] Ensure that blood sampling time points are consistent and optimized to capture the peak and duration of drug exposure.
-
Dose and Formulation: Verify the accuracy of the administered dose and the stability of the formulation. This compound has specific solubility characteristics that should be considered.[1]
-
Animal Strain and Health: Different animal strains can exhibit metabolic variations. Ensure the health status of the animals is consistent, as underlying conditions can affect physiological responses.
-
Liver-Specific Action: this compound has been shown to specifically induce EPO production in the liver.[3] Any experimental conditions that affect liver function could influence the results.
-
Issue: Unexpected results in in vitro assays.
-
Question: Our in vitro results with this compound are not aligning with the expected HIF-pathway activation. How can we troubleshoot this?
-
Answer and Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging its target in your specific cell line. This can be done by measuring the stabilization of HIF-1α or HIF-2α by Western blot or other methods.
-
Concentration Range: Use a wide concentration range to establish a dose-response curve. Unexpected effects at very high concentrations may suggest off-target activity.
-
Use of Controls: Include a negative control (vehicle) and a positive control (e.g., a different HIF-PH inhibitor or hypoxia mimetics like cobalt chloride) to validate your assay system.
-
Consider Downstream Effects: The functional consequences of HIF stabilization can be complex and cell-type specific. Measure the expression of multiple known HIF target genes to get a broader picture of pathway activation.
-
Experimental Protocols
Protocol: Assessment of Off-Target Effects Using a Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing the potential off-target binding of this compound in a cellular context.
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with this compound at various concentrations, including a vehicle control.
-
Heating Profile: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by Western blotting for specific proteins of interest or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: A shift in the melting temperature of a protein in the presence of this compound suggests a direct binding interaction.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TP0463518 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TP0463518 in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent prolyl hydroxylase (PHD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound prevents the degradation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, most notably erythropoietin (EPO).[1][2][3]
Q2: What are the typical in vitro IC50 and Ki values for this compound?
A2: The inhibitory potency of this compound against various PHD isoforms has been determined in cell-free assays. These values are crucial for understanding its biochemical activity.
| Target Enzyme | Inhibitory Value | Reference |
| Human PHD1 | IC50 = 18 nM | [4][5] |
| Human PHD2 | Ki = 5.3 nM | [4][5] |
| Human PHD3 | IC50 = 63 nM | [4][5] |
| Monkey PHD2 | IC50 = 22 nM | [4][5] |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6][7]
Q4: What is a recommended starting concentration for my cell-based assay?
A4: The optimal concentration of this compound is cell-line and assay-dependent. Based on its in vitro potency (IC50 values in the low nanomolar range), a good starting point for a dose-response experiment would be a concentration range from 1 nM to 10 µM. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cellular endpoint (e.g., HIF-1α stabilization or EPO production).
Q5: Which cell lines are suitable for studying the effects of this compound?
A5: The choice of cell line depends on your research question. For studying EPO production, human hepatoma cell lines like HepG2 and Hep3B are excellent models as they are known to produce EPO in response to hypoxia or chemical mimics like cobalt chloride.[8] For general studies on HIF stabilization, a variety of cell lines, including HeLa and HEK293, can be used.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or Weak HIF-1α Stabilization Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the optimal concentration for your cell line. |
| Short Incubation Time | Increase the incubation time with this compound. A time course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to find the peak of HIF-1α stabilization. |
| Rapid HIF-1α Degradation During Sample Preparation | This is a critical step. Lyse cells quickly on ice using a lysis buffer containing protease and phosphatase inhibitors. Consider using a lysis buffer with a PHD inhibitor like CoCl2 to further protect HIF-1α from degradation.[9] Work in a hypoxic chamber if possible during cell lysis. |
| Low Antibody Affinity or Incorrect Dilution | Use a validated antibody for HIF-1α. Optimize the primary antibody concentration and consider incubating overnight at 4°C for enhanced signal. |
| Poor Protein Transfer in Western Blot | Ensure complete transfer by checking the membrane with Ponceau S staining. For a large protein like HIF-1α (~120 kDa), use a lower percentage acrylamide gel and optimize transfer conditions (e.g., longer transfer time or wet transfer).[10] |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Lower the concentration of this compound. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or CellTiter-Glo). |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.5%.[6][7] Run a vehicle control (DMSO only) at the same final concentration to assess solvent toxicity. |
| Off-Target Effects | While this compound is a potent PHD inhibitor, high concentrations may lead to off-target effects.[1][2] Consider using a structurally unrelated PHD inhibitor as a control to confirm that the observed phenotype is due to PHD inhibition. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. Test a range of concentrations to find the optimal non-toxic working concentration for your specific cell line. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Instability in Media | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. |
| Cell Culture Variability | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Inconsistent cell health can lead to variable responses. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Assay Edge Effects | In 96-well plates, the outer wells are prone to evaporation ("edge effect"). To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for HIF-1α Stabilization by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., HepG2) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare a series of working solutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (a good starting point is 4-8 hours).
-
Cell Lysis:
-
Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel (7.5% acrylamide is suitable for HIF-1α).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control like β-actin or β-tubulin.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 3: Measuring EPO Production by ELISA
-
Cell Culture and Treatment: Plate HepG2 or Hep3B cells in a 24-well plate. Once they reach the desired confluency, treat them with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
-
ELISA:
-
Use a commercially available Human Erythropoietin ELISA kit.[11][12][13][14]
-
Follow the manufacturer's instructions for the assay protocol, including the preparation of standards and samples.
-
Typically, this involves adding the standards and supernatant samples to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the concentration of EPO in each sample based on the standard curve.
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and increased EPO production.
Caption: A stepwise approach to determine the optimal working concentration of this compound.
Caption: A decision tree for troubleshooting weak HIF-1α signals in Western blot experiments.
References
- 1. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. HIF-1α expression as a protective strategy of HepG2 cells against fatty acid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. abcam.com [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sinogeneclon.com [sinogeneclon.com]
Technical Support Center: TP0463518 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TP0463518 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, potent pan-inhibitor of prolyl hydroxylase (PHD) enzymes 1, 2, and 3.[1] By inhibiting these enzymes, this compound stabilizes Hypoxia-Inducible Factor 2α (HIF-2α). This stabilization leads to the increased transcription of target genes, most notably erythropoietin (EPO).[2] A key feature of this compound is that it specifically induces EPO production in the liver.[1]
Q2: In which organ is EPO production predominantly induced by this compound?
Studies in both preclinical rodent models and human clinical trials have demonstrated that this compound primarily induces erythropoietin (EPO) production in the liver.[1][3][4] In bilaterally nephrectomized rats, which lack kidneys, this compound was still able to significantly raise serum EPO concentrations.[1] This liver-specific induction is a distinguishing characteristic of the compound.[1]
Q3: What are the expected pharmacokinetic and pharmacodynamic relationships of this compound?
There is a strong correlation between the plasma concentration of this compound and the resulting serum EPO levels.[2][5] In mice, rats, and monkeys, the correlation factors between serum this compound levels and serum EPO have been shown to be high (0.95 in mice, 0.92 in rats, and 0.82 in a rat chronic kidney disease model).[2] The compound is rapidly absorbed and eliminated, with a half-life of approximately 5.2 hours in monkeys and 5.91 to 7.41 hours in healthy human volunteers.[2][5]
Troubleshooting Guide
Issue 1: Suboptimal or no increase in serum EPO levels after this compound administration.
-
Possible Cause 1: Incorrect Dosage.
-
Possible Cause 2: Issues with Compound Formulation and Administration.
-
Recommendation: Ensure proper formulation for oral administration. A homogeneous suspension in carboxymethyl cellulose sodium (CMC-Na) is a suggested vehicle.[6] Confirm that the administration was successful and the full dose was delivered.
-
-
Possible Cause 3: Timing of Blood Sample Collection.
-
Recommendation: Serum EPO levels typically peak and then return to baseline within 24 to 48 hours in humans.[5] Ensure that the blood sampling time points are appropriate to capture the peak EPO response.
-
-
Possible Cause 4: Attenuated Response in Certain Models.
-
Recommendation: In models of chronic anemia, the therapeutic effects of HIF-PH inhibitors, and consequently hepatic EPO induction, may be weakened.[7] Consider the specific characteristics of your animal model.
-
Issue 2: Lack of downstream erythropoietic effects (e.g., no increase in reticulocytes or hemoglobin) despite an initial increase in EPO.
-
Possible Cause 1: Insufficient Duration of Treatment.
-
Recommendation: An increase in reticulocytes may be observed around day 7 of repeated administration, with a subsequent rise in hemoglobin levels by day 14 in rat models.[1] Ensure the treatment duration is sufficient to observe these downstream effects.
-
-
Possible Cause 2: Iron Deficiency.
-
Recommendation: Erythropoiesis is dependent on an adequate supply of iron. Functional iron deficiency can limit the response to increased EPO levels.[7] Assess the iron status of the experimental animals.
-
-
Possible Cause 3: Inflammatory Conditions.
-
Recommendation: Inflammation can lead to the overproduction of hepcidin, which restricts iron availability and can blunt the erythropoietic response.[7] Consider the potential impact of inflammation in your disease model.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Inhibition Metric | Value (nM) |
| PHD2 | Human | Ki | 5.3 |
| PHD1 | Human | IC50 | 18 |
| PHD3 | Human | IC50 | 63 |
| PHD2 | Monkey | IC50 | 22 |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Effect | Fold/Value Increase |
| Healthy Rats | 40 | Liver HIF-2α Level | 0.27 to 1.53 fmol/mg |
| Healthy Rats | 40 | Liver EPO mRNA Expression | 1300-fold |
| Bilaterally Nephrectomized Rats | 20 | Serum EPO Concentration | 0 to 180 pg/ml |
| 5/6 Nephrectomized Rats | 10 | Reticulocyte Count (Day 7) & Hemoglobin Level (Day 14) | Increased |
Data sourced from:[1]
Table 3: Phase I Clinical Trial Data for this compound in Healthy Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | AUC(0-inf) (ng·h/mL) | Peak Serum EPO (mIU/mL) |
| 6 | ~160 | ~712 | 33.5 |
| 36 | ~1710 | ~6980 | 278.2 |
Data sourced from:[5]
Experimental Protocols
Protocol 1: Evaluation of In Vivo Efficacy in a Rat Model of Renal Anemia (5/6 Nephrectomy)
-
Animal Model: Male rats undergo a two-step 5/6 nephrectomy to induce chronic kidney disease and subsequent anemia.
-
Compound Administration: this compound is suspended in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution. The compound is administered orally once daily at a dose of 10 mg/kg.[1]
-
Blood Sampling: Blood samples are collected periodically to measure hematological parameters.
-
Endpoint Measurement:
-
Reticulocyte Count: Measured on day 7 of treatment to assess the initial erythropoietic response.[1]
-
Hemoglobin Level: Measured on day 14 to determine the effect on anemia.[1]
-
Serum EPO and this compound Concentrations: Can be measured at various time points to establish a pharmacokinetic/pharmacodynamic relationship.
-
Protocol 2: Assessment of Target Engagement in Healthy Rats
-
Animal Model: Healthy male rats.
-
Compound Administration: A single oral dose of this compound (e.g., 40 mg/kg) is administered.[1]
-
Tissue Harvesting: At a predetermined time point post-administration (e.g., peak plasma concentration), animals are euthanized, and liver and kidney tissues are collected.
-
Endpoint Measurement:
-
HIF-2α Levels: Nuclear extracts from liver tissue are analyzed by methods such as ELISA or Western blot to quantify HIF-2α protein levels.[1]
-
EPO mRNA Expression: Total RNA is extracted from liver and kidney tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure EPO mRNA levels.[1]
-
Visualizations
Caption: Signaling pathway of this compound-mediated EPO production.
Caption: Workflow for a 14-day in vivo efficacy study.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
Overcoming poor bioavailability of TP0463518
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges with the bioavailability of TP0463518 during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, focusing on solutions to enhance its bioavailability.
Issue 1: Low in vivo efficacy despite proven in vitro activity.
-
Potential Cause: Poor oral bioavailability of this compound may be limiting its systemic exposure, preventing it from reaching therapeutic concentrations at the target site. While this compound has shown a good correlation between pharmacokinetics and pharmacodynamics in some studies, individual experimental conditions and formulations can significantly impact its absorption.[1]
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation used for in vivo studies is appropriate for oral administration and facilitates dissolution. This compound has reported solubility in DMF (30 mg/ml) and DMSO (25 mg/ml), but limited solubility in a DMF:PBS (pH 7.2) mixture (0.3 mg/ml).[2] The use of aqueous-based vehicles without appropriate solubilizing agents may lead to poor absorption.
-
Particle Size Reduction: The dissolution rate of a compound can often be improved by reducing its particle size, which increases the surface area available for dissolution.[3] Consider micronization or nanomilling of the this compound powder before formulation.
-
Formulation Enhancement: Explore advanced formulation strategies known to improve the bioavailability of poorly soluble drugs.[4][5] These can include:
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and enhance its dissolution rate.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8]
-
-
Issue 2: High variability in experimental results between subjects.
-
Potential Cause: The absorption of this compound may be sensitive to physiological variables in the gastrointestinal tract, such as pH and food intake. A study noted that when this compound was administered after food intake, the Cmax and AUC(0-inf) were reduced by 31% and 23%, respectively.[9]
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent experimental conditions for all subjects. This includes standardizing the fasting state of the animals and the timing of administration.
-
pH-Independent Formulation: Develop a formulation that releases this compound consistently across different pH environments. Nanocrystalline formulations, for example, can provide rapid dissolution that is independent of the surrounding pH.[10]
-
Controlled Release Formulation: A controlled-release formulation could provide more consistent plasma concentrations over time, potentially reducing inter-subject variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs).[2] By inhibiting these enzymes, it stabilizes the alpha subunits of HIFs (primarily HIF-2α), leading to the increased expression of HIF-regulated genes, most notably erythropoietin (EPO).[1][11] This action promotes erythropoiesis, making it a potential therapeutic agent for anemia.[11]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: In a first-in-human study with single oral doses, this compound was rapidly absorbed, with a tmax between 1.25 and 2 hours.[9] It was also quickly eliminated.[9] In monkeys, a 5 mg/kg dose resulted in a half-life of 5.2 hours.[1] Declining renal function has been shown to slow its elimination and increase the mean AUC.[12]
Q3: What are the reported solubility characteristics of this compound?
A3: The solubility of this compound has been reported as follows:
A suggested formulation for in vivo studies in corn oil involves preparing a 5.6 mg/ml stock solution in DMSO and then diluting it in corn oil.[13] For an aqueous-based formulation, a stock solution in DMSO can be mixed with PEG300, Tween80, and finally ddH2O.[13]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: To improve the aqueous solubility of this compound, you can consider the following approaches:
-
Co-solvents: As suggested in some formulation protocols, using a combination of solvents like DMSO, PEG300, and Tween80 can help to keep the compound in solution in an aqueous vehicle.[13]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigating the pKa of this compound and adjusting the pH of the formulation buffer may improve its solubility.
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles.[14]
Q5: Are there any known drug-food interactions for this compound?
A5: Yes, co-administration of this compound with food has been shown to reduce its Cmax and AUC by 31% and 23%, respectively.[9] Therefore, it is recommended to administer this compound in a fasted state to ensure maximal and consistent absorption.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Inhibition Metric | Value (nM) | Reference |
| PHD2 | Human | Ki | 5.3 | [1][13] |
| PHD1 | Human | IC50 | 18 | [1][13] |
| PHD3 | Human | IC50 | 63 | [1][13] |
| PHD2 | Monkey | IC50 | 22 | [1][13] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose)
| Dose (mg) | tmax (h) | Cmax (ng/mL) | AUC(0-inf) (ng·h/mL) | Reference |
| 3 - 36 | 1.25 - 2 | 114 - 1710 | 712 - 6980 | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Wet Media Milling
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound, which can be adapted for this compound to potentially improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated media mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Create a slurry by dispersing a pre-determined amount of this compound powder in the stabilizer solution. A typical drug concentration to start with is 5-10% w/v.
-
Add the slurry and an equal volume of milling media to the milling chamber.
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration. The optimal milling time should be determined experimentally by taking aliquots at different time points and measuring the particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
The nanosuspension can then be used directly for in vivo studies or further processed (e.g., lyophilized) into a solid dosage form.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This protocol outlines a common laboratory-scale method to prepare an amorphous solid dispersion, which can enhance the solubility and dissolution of this compound.
Materials:
-
This compound powder
-
A suitable polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)
-
A common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the chosen polymer in the common solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction or differential scanning calorimetry) and dissolution properties compared to the crystalline drug.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for enhancing bioavailability.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. upm-inc.com [upm-inc.com]
- 5. omicsonline.org [omicsonline.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 11. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
TP0463518 Preclinical Safety & Toxicity Profile: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity and safety profile of TP0463518, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The information is presented in a question-and-answer format to directly address potential issues and queries during experimental evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes 1, 2, and 3.[1][2] By inhibiting these oxygen-sensing enzymes, this compound stabilizes Hypoxia-Inducible Factor-2 alpha (HIF-2α), a transcription factor.[1] This leads to the increased transcription of HIF-regulated genes, most notably erythropoietin (EPO), primarily in the liver.[1][3][4] The resulting increase in endogenous EPO stimulates erythropoiesis, the production of red blood cells.[3]
Q2: What is the in vitro inhibitory potency of this compound against PHD enzymes?
A2: this compound demonstrates potent inhibition of human PHD enzymes. It competitively inhibits PHD2 with a Kᵢ value of 5.3 nM and inhibits PHD1 and PHD3 with IC₅₀ values of 18 nM and 63 nM, respectively.[2][5]
Q3: Troubleshooting: We are observing lower-than-expected serum EPO levels in our rat model after oral administration. What could be the cause?
A3: Several factors could contribute to this observation:
-
Pharmacokinetics: this compound is rapidly absorbed and eliminated. In a first-in-human study, the time to maximum concentration (tmax) was between 1.25 and 2 hours, with a half-life (t½) of approximately 6 to 7.5 hours.[6] Ensure your blood sampling time points are optimized to capture the peak concentration.
-
Food Effect: Co-administration with food can impact absorption. In human volunteers, food intake reduced the maximum concentration (Cmax) and total exposure (AUC) by 31% and 23%, respectively.[6] Standardize feeding schedules in your animal models to ensure consistent exposure.
-
Species Differences: Significant species differences exist in the excretion routes of this compound. While urinary excretion is the main clearance route in humans and monkeys, biliary excretion is predominant in male rats.[7] This could affect overall exposure and pharmacodynamic response depending on the animal model used.
Q4: Has this compound shown efficacy in preclinical animal models of anemia?
A4: Yes. In a rat model of anemia of inflammation, oral administration of 10 mg/kg this compound once daily for six weeks significantly increased hematocrit values to levels comparable to healthy controls.[8] The compound has also been shown to increase serum EPO levels and hemoglobin in 5/6 nephrectomized (a model for chronic kidney disease) rats.[1][5]
Q5: What is the known safety and tolerability profile of this compound from preclinical and early clinical studies?
A5: Publicly available data indicates that this compound has an acceptable safety profile.[8] In a first-in-human study with single oral doses up to 36 mg, the compound was well-tolerated.[6] One adverse event (influenza) was noted at the highest dose but was not considered treatment-related.[6] Detailed GLP-compliant toxicology study results are not available in the public domain. For this class of HIF-PH inhibitors, researchers should generally monitor for effects related to exaggerated erythropoiesis (e.g., polycythemia, thromboembolic events) and potential off-target effects in long-term studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and early clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value (nM) | Species |
| Human PHD1 | IC₅₀ | 18 | Human |
| Human PHD2 | Kᵢ | 5.3 | Human |
| Human PHD3 | IC₅₀ | 63 | Human |
| Monkey PHD2 | IC₅₀ | 22 | Monkey |
| Data sourced from:[2][5] |
Table 2: Illustrative Preclinical Repeat-Dose Toxicity Findings (Hypothetical Data)
Disclaimer: The following data are for illustrative purposes only and do not represent actual study results for this compound. Detailed toxicology data is not publicly available.
| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Observations |
| Rat | 28-Day | Oral (gavage) | 0, 10, 30, 100 | 30 | Exaggerated pharmacology (increased hematocrit, RBC mass) at 100 mg/kg. No adverse histopathological findings. |
| Dog | 28-Day | Oral (capsule) | 0, 5, 15, 50 | 15 | Dose-dependent increases in reticulocytes and hemoglobin. Thromboembolic events observed in one animal at 50 mg/kg. |
Key Experimental Protocols
Protocol 1: Assessment of Hematological Parameters in a Rat Anemia Model
-
Model Induction: Anemia of inflammation can be induced in Lewis rats via administration of peptidoglycan-polysaccharide (PG-PS).[8] Anemia typically develops within two weeks.
-
Dosing: Administer this compound or vehicle control via oral gavage once daily. A previously studied effective dose is 10 mg/kg.[8]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified intervals (e.g., weekly) throughout the study duration (e.g., 6 weeks).[8]
-
Analysis: Use an automated hematology analyzer to measure key parameters, including hematocrit (HCT), hemoglobin (Hgb), red blood cell (RBC) count, and reticulocyte count.
-
Endpoint: The primary endpoint is the change in hematocrit or hemoglobin levels from baseline compared to the vehicle-treated group.
Protocol 2: In Vitro PHD2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by the PHD2 enzyme.
-
Reagents: Recombinant human PHD2, synthetic HIF-1α peptide substrate, co-factors (2-oxoglutarate, ascorbate, Fe²⁺), and a detection antibody that specifically recognizes the hydroxylated peptide.
-
Procedure: a. Pre-incubate this compound at various concentrations with the PHD2 enzyme in assay buffer. b. Initiate the enzymatic reaction by adding the HIF-1α peptide and co-factors. c. Incubate for a specified time (e.g., 60 minutes) at room temperature. d. Stop the reaction. e. Detect the amount of hydroxylated product using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based format.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations: Pathways and Workflows
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. tandfonline.com [tandfonline.com]
- 8. TP-0463518 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preventing degradation of TP0463518 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TP0463518 in solution. The following information is based on the known chemical properties of this compound and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs).[1] It competitively inhibits human PHD1 (IC50=18 nM), PHD2 (Ki=5.3 nM), and PHD3 (IC50=63 nM).[1] By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to the upregulation of HIF-responsive genes, including erythropoietin (EPO).[1] This makes it a compound of interest for research into therapies for anemia.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1][2] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[1][2]
Q3: How should I store solid this compound?
Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q4: How long are solutions of this compound stable?
-
Organic Stock Solutions (DMSO or DMF): When stored at -80°C, stock solutions in anhydrous DMSO or DMF can be stable for up to one year. For storage at -20°C, the stability is estimated to be around one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] These solutions should be prepared fresh for each experiment.
Data Presentation
Table 1: Solubility and Stability of this compound
| Property | Value | Source |
| Solubility in DMSO | ~25 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Solubility in Aqueous Buffer | Sparingly soluble | [1][2] |
| Solubility in 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1][2] |
| Solid Storage Temperature | -20°C | [1][2] |
| Solid Stability | ≥ 4 years | [1][2] |
| Aqueous Solution Storage | Not recommended for > 1 day | [1][2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound, which has a molecular weight of 431.8 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Troubleshooting Guides
Issue: I am observing a loss of compound activity or the appearance of unexpected peaks in my analysis (e.g., HPLC, LC-MS).
This may be due to the degradation of this compound in your solution. The core structure of this compound contains a pyridinone ring, which can be susceptible to several degradation pathways.
Potential Cause 1: Hydrolysis
The amide bond within the pyridinone ring and the ether linkage are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
Control pH: Ensure that your experimental solutions are buffered to a neutral pH (around 7.0-7.4). Avoid highly acidic or basic conditions.
-
Fresh Solutions: Prepare aqueous solutions fresh for each experiment and avoid storing them.
-
Solvent Choice: If your experiment allows, use aprotic organic solvents for storing the compound.
-
Potential Cause 2: Oxidation
The electron-rich aromatic rings and the pyridinone moiety can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing stock solutions, purge the vial with an inert gas (argon or nitrogen) to remove oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Contaminants: Ensure that your solvents and reagents are free from oxidizing contaminants.
-
Potential Cause 3: Photodegradation
Many organic molecules, including those with aromatic rings, can be degraded by exposure to light, particularly UV radiation.
-
Troubleshooting Steps:
-
Protect from Light: Store solid this compound and its solutions in amber vials or tubes to protect them from light.
-
Work in Low Light: When working with the compound, minimize its exposure to direct light.
-
Visualizations
Caption: HIF Signaling Pathway and the Action of this compound.
Caption: Recommended workflow for handling this compound solutions.
Caption: Potential degradation pathways for pyridinone-containing compounds.
References
Technical Support Center: TP0463518 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TP0463518 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, including PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF), marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents HIF-α degradation, leading to its stabilization and accumulation. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is erythropoietin (EPO).[1][2]
Q2: Which cell lines are sensitive or resistant to this compound treatment?
Currently, there is limited publicly available data on the cytotoxic effects of this compound across a wide range of cancer cell lines. The primary focus of existing research has been on its role in inducing erythropoietin (EPO) for the treatment of anemia.[1][2] The sensitivity of a given cell line to this compound may depend on various factors, including the cell's reliance on the HIF pathway and the specific cellular context.
Researchers should empirically determine the sensitivity of their cell lines of interest. A starting point would be to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) for cell viability.
Q3: How does this compound-induced HIF stabilization affect cancer cells?
The role of HIF stabilization in cancer is complex and can be context-dependent. HIF-1α and HIF-2α can regulate genes involved in various cellular processes, including angiogenesis, glucose metabolism, cell survival, and apoptosis. In some contexts, HIF stabilization can promote tumor growth, while in others it may have anti-tumor effects. The overall effect of this compound on a cancer cell line will depend on its genetic background and the specific signaling pathways that are dominant.
Q4: What are the potential off-target effects of this compound?
As a pan-PHD inhibitor, this compound can affect the stability of HIF-1α and HIF-2α, which regulate a broad range of genes.[1][2] A significant downstream effect is the potent induction of erythropoietin (EPO) production, primarily in the liver.[1] Researchers should be aware that elevated EPO levels have been suggested to potentially promote tumor growth in some cancers.
Troubleshooting Guides
Cell Viability Assays
Issue: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
Issue: No significant effect on cell viability observed.
-
Possible Cause: The cell line may be resistant to this compound.
-
Solution: Confirm the activity of your this compound stock by treating a known responsive cell line or by assessing the stabilization of HIF-1α via Western blot.
-
-
Possible Cause: Insufficient incubation time or compound concentration.
-
Solution: Perform a time-course and a wider dose-range experiment.
-
Apoptosis Assays
Issue: High background of Annexin V positive cells in the negative control.
-
Possible Cause: Harsh cell handling during harvesting.
-
Solution: Use a gentle dissociation reagent for adherent cells and minimize centrifugation force and time.
-
-
Possible Cause: Cells were overgrown before the experiment.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent when initiating the experiment.
-
Issue: Difficulty distinguishing between apoptotic and necrotic cells.
-
Possible Cause: Late-stage apoptosis.
-
Solution: Perform a time-course experiment to identify an earlier time point where clear separation between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) populations is visible.
-
Western Blotting
Issue: No HIF-1α band is detected after this compound treatment.
-
Possible Cause: HIF-1α is rapidly degraded.
-
Solution: Prepare cell lysates quickly on ice using lysis buffer containing protease and phosphatase inhibitors. The half-life of HIF-1α is very short under normoxic conditions.
-
-
Possible Cause: Insufficient this compound concentration or incubation time.
-
Solution: Optimize the concentration and duration of this compound treatment. A time course (e.g., 2, 4, 6, 8 hours) is recommended.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use a well-validated antibody for HIF-1α and include a positive control, such as cells treated with a known HIF stabilizer like cobalt chloride or cells cultured under hypoxic conditions.
-
Data Presentation
Table 1: Template for Recording Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| e.g., A549 | Lung Carcinoma | ||
| e.g., MCF-7 | Breast Adenocarcinoma | ||
| e.g., U87-MG | Glioblastoma | ||
| Your Cell Line 1 | |||
| Your Cell Line 2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for HIF-1α Stabilization
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Troubleshooting logic for Western blot analysis of HIF-1α.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: TP0463518 Dosage Adjustment in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the dosage of TP0463518 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, potent inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs).[1] By inhibiting PHDs, this compound stabilizes hypoxia-inducible factor alpha (HIF-α), which then promotes the transcription of genes responsive to hypoxia, most notably erythropoietin (EPO).[1][2] This leads to an increase in endogenous EPO production, primarily in the liver, stimulating erythropoiesis (red blood cell production).[3][4]
Q2: What are the reported effective doses of this compound in common animal models?
A2: Efficacious doses of this compound have been reported in several animal species. In normal mice and rats, oral administration of 5 mg/kg and 20 mg/kg, respectively, significantly increased serum EPO levels.[1] In a rat model of chronic kidney disease (5/6 nephrectomy), a dose of 10 mg/kg increased serum EPO.[1] In monkeys, a 5 mg/kg oral dose was shown to increase the area under the curve (AUC) for EPO.[1]
Q3: How can I convert a dose from one animal species to another or to a human equivalent dose (HED)?
A3: Allometric scaling is a common method used to estimate equivalent doses between species based on body surface area.[3][4][5] This method is more accurate than simple weight-based conversions. The formula for converting a dose is:
Dosespecies 2 (mg/kg) = Dosespecies 1 (mg/kg) × (Km species 1 / Km species 2)
Where the Km factor is the body weight (kg) divided by the body surface area (m²). A table with common Km values is provided in the "Data Tables" section.
Q4: What is the primary organ responsible for the EPO production induced by this compound?
A4: Studies have shown that this compound specifically induces EPO production in the liver.[4][6] In bilaterally nephrectomized rats, this compound was still able to significantly increase serum EPO levels, indicating a renal-independent mechanism.[4][7]
Troubleshooting Guides
Issue 1: High inter-animal variability in serum EPO response.
-
Question: I am administering the same dose of this compound to all animals in a group, but I am observing a wide range of serum EPO responses. What could be the cause?
-
Answer:
-
Standardize Administration: Ensure consistent oral gavage technique to minimize variability in drug delivery.
-
Vehicle Formulation: Confirm that this compound is fully solubilized or homogeneously suspended in the vehicle. Inadequate formulation can lead to inconsistent dosing.
-
Food Effects: The presence of food in the stomach can affect the absorption of orally administered drugs. Consider fasting animals before dosing, but ensure this is consistent across all groups and appropriate for the species.
-
Underlying Health Status: Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism or EPO production.
-
Issue 2: Lack of a dose-dependent increase in EPO levels.
-
Question: I have conducted a dose-escalation study, but I am not seeing a clear dose-dependent increase in serum EPO. What should I investigate?
-
Answer:
-
Dose Range: The selected dose range may be too narrow or may already be on the plateau of the dose-response curve. Consider testing a wider range of doses, including lower starting doses.
-
Pharmacokinetics: The pharmacokinetic properties of this compound, such as a short half-life, might require more frequent dosing to see a sustained effect. The reported half-life in monkeys is 5.2 hours.[1]
-
Assay Validity: Verify the accuracy and precision of your EPO measurement assay. Run appropriate controls to ensure the assay is performing as expected.
-
Issue 3: Unexpected animal mortality or adverse effects at presumed therapeutic doses.
-
Question: I am observing adverse effects or mortality in my animal model at doses reported to be effective in the literature. What steps should I take?
-
Answer:
-
Species and Strain Sensitivity: Different species and even strains of the same species can exhibit varying sensitivities to a drug. The reported doses may not be appropriate for your specific model. It is crucial to perform a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle used to formulate this compound could be contributing to the toxicity. Administer a vehicle-only control group to assess for any vehicle-related adverse effects.
-
Off-Target Effects: While this compound is a potent PHD inhibitor, high concentrations could lead to off-target effects. A thorough literature review for potential off-target liabilities is recommended.
-
Data Tables
Table 1: In Vitro Potency of this compound
| Target | Species | Potency (IC50/Ki) |
| PHD1 | Human | 18 nM (IC50)[1] |
| PHD2 | Human | 5.3 nM (Ki)[1] |
| PHD3 | Human | 63 nM (IC50)[1] |
| PHD2 | Monkey | 22 nM (IC50)[1] |
Table 2: Effective In Vivo Doses of this compound
| Animal Model | Condition | Dose (Oral) | Observed Effect |
| Mouse | Normal | 5 mg/kg | Significant increase in serum EPO[1] |
| Rat | Normal | 20 mg/kg | Significant increase in serum EPO[1] |
| Rat | 5/6 Nephrectomy | 10 mg/kg | Increased serum EPO[1] |
| Monkey | Normal | 5 mg/kg | Increased EPO AUC[1] |
Table 3: Allometric Scaling Conversion Factors (Km)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.8 | 0.15 | 12.0 |
| Dog | 10 | 0.5 | 20.0 |
| Monkey | 3 | 0.24 | 12.0 |
| Human | 60 | 1.6 | 37.0 |
Data adapted from publicly available allometric scaling tables.
Experimental Protocols
Protocol 1: Dose-Ranging Study for this compound in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats). House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
-
Dose Selection: Based on published data, select a starting dose (e.g., 1 mg/kg for rats) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the compound is fully dissolved or uniformly suspended.
-
Administration: Administer the selected doses via oral gavage. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming. Record body weights daily.
-
Pharmacodynamic Endpoint: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours post-dose) to measure serum EPO levels using a validated ELISA kit.
-
Safety Endpoints: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Plot the dose-response curve for serum EPO levels. Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity.
Visualizations
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and the inhibitory effect of this compound.
Caption: General experimental workflow for this compound dosage adjustment in animal models.
Caption: A troubleshooting decision tree for common issues in this compound animal studies.
References
- 1. Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Conversion between animals and human [targetmol.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Validation & Comparative
A Head-to-Head Comparison of TP0463518 and Other Leading HIF-PH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies for anemia, particularly in the context of chronic kidney disease (CKD), has been significantly reshaped by the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. These oral medications stimulate endogenous erythropoietin (EPO) production, offering a novel approach compared to traditional erythropoiesis-stimulating agents (ESAs). This guide provides an in-depth comparison of a novel investigational agent, TP0463518, with other prominent HIF-PH inhibitors: Roxadustat, Vadadustat, and Daprodustat. The comparison focuses on their mechanism of action, biochemical potency, and key experimental findings, supported by detailed methodologies for critical assays.
Mechanism of Action: A Shared Pathway with a Unique Twist
All four compounds share a fundamental mechanism of action: the inhibition of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHDs, these drugs prevent HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the production of erythropoietin (EPO) and other proteins involved in iron metabolism and erythropoiesis.[1][2][3][4][5]
A key differentiator for this compound is its reported unique feature of inducing liver-specific EPO production.[1][2][6] Preclinical studies in bilaterally nephrectomized rats have shown that this compound can still induce EPO production, suggesting a primary hepatic mechanism.[6] This contrasts with other HIF-PH inhibitors where the contribution of both renal and hepatic EPO production is observed. This liver-dominant action could be advantageous in patients with severely compromised kidney function.
Biochemical Potency: A Quantitative Comparison
The inhibitory activity of these compounds against the three main PHD isoforms is a critical determinant of their biological effects. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of their potency.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | PHD2 Ki (nM) |
| This compound | 18 | 22 | 63 | 5.3 |
| Roxadustat | - | 591 | - | - |
| Vadadustat | 15.36 | 11.83 | 7.63 | - |
| Daprodustat | 3.5 | 22.2 | 2.2 | - |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. ELISA Protocol [protocols.io]
- 5. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TP0463518 and Roxadustat in the Activation of the Hypoxia-Inducible Factor Pathway
In the landscape of therapies for anemia associated with chronic kidney disease (CKD), inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) have emerged as a novel class of oral agents. This guide provides a detailed comparison of the efficacy and mechanisms of two such inhibitors: TP0463518, a novel PHD inhibitor, and roxadustat, a more extensively studied compound in late-stage clinical development and approved in several countries. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform further research and development.
Mechanism of Action: Stabilizing the Hypoxia-Inducible Factor
Both this compound and roxadustat exert their therapeutic effects by inhibiting PHD enzymes.[1][2] Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, both compounds stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a host of genes, most notably erythropoietin (EPO).[1][2] This leads to increased red blood cell production.
A key distinction lies in their reported primary sites of action. This compound is characterized as a novel PHD 1/2/3 pan-inhibitor that specifically induces EPO production in the liver.[3] In contrast, roxadustat also inhibits PHD enzymes, leading to the stabilization of both HIF-1α and HIF-2α and a subsequent increase in EPO production.[2]
In Vitro Potency: A Quantitative Comparison
The inhibitory activity of this compound and roxadustat against PHD isoforms has been quantified, providing a basis for comparing their intrinsic potency.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | Human PHD1 | IC50 | 18 nM | [1] |
| Human PHD2 | Ki | 5.3 nM | [1] | |
| Human PHD3 | IC50 | 63 nM | [1] | |
| Monkey PHD2 | IC50 | 22 nM | [1] | |
| Roxadustat | PHD2 | IC50 | 591 nM | [4] |
Preclinical In Vivo Efficacy
Animal models of anemia are crucial for evaluating the erythropoietic potential of PHD inhibitors. The following table summarizes the reported in vivo efficacy of this compound and roxadustat in rodent models.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Normal Mice | 5 mg/kg | Significantly increased serum EPO levels. | [1] |
| Normal Rats | 20 mg/kg | Significantly increased serum EPO levels. | [1] | |
| 5/6 Nephrectomized Rats | 10 mg/kg | Increased serum EPO levels. | [1] | |
| Bilaterally Nephrectomized Rats | 20 mg/kg | Raised serum EPO from 0 to 180 pg/ml. | [3] | |
| 5/6 Nephrectomized Rats | 10 mg/kg (repeated) | Increased reticulocyte count and hemoglobin levels. | [3] | |
| Roxadustat | Rat model of CKD (5/6th nephrectomy) | Not specified | Corrected anemia. | [2] |
| Rat model of anemia of inflammation (PG-PS induced) | Not specified | Corrected anemia and decreased hepatic hepcidin. | [2] |
Clinical Efficacy: Emerging Data and Established Performance
Roxadustat has undergone extensive clinical evaluation, demonstrating its efficacy in treating anemia in CKD patients. In contrast, clinical data for this compound is still in the early stages.
A meta-analysis of seven studies involving 4,764 patients with non-dialysis-dependent CKD showed that roxadustat significantly increased hemoglobin levels compared to placebo.[5] Another study comparing roxadustat to recombinant human erythropoietin (rhEPO) in patients with renal anemia found that the proportion of patients achieving target hemoglobin levels was significantly higher in the roxadustat group after 24 weeks of treatment.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: The HIF signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.
Caption: A generalized experimental workflow for evaluating the efficacy of PHD inhibitors.
Experimental Protocols
PHD Enzyme Inhibition Assay (AlphaScreen-based)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a specific PHD isoform.
-
Reagents: Recombinant human PHD enzyme (e.g., PHD2), a biotinylated peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), 2-oxoglutarate (2-OG), Fe(II), ascorbate, and the test compound (this compound or roxadustat). AlphaScreen acceptor and donor beads are also required.
-
Procedure:
-
The PHD enzyme is pre-incubated with the test compound in an assay buffer containing Fe(II) and ascorbate.
-
The enzymatic reaction is initiated by the addition of the biotinylated HIF-1α peptide and 2-OG.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped by the addition of a chelating agent (e.g., EDTA).
-
AlphaScreen acceptor beads coated with an antibody specific for hydroxylated proline and streptavidin-coated donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-compatible reader.
-
-
Data Analysis: The signal generated is inversely proportional to the degree of PHD inhibition. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]
HIF-α Stabilization by Western Blot
This method is used to visually assess the increase in HIF-α protein levels in cells treated with PHD inhibitors.
-
Cell Culture and Treatment: Cells (e.g., HeLa or Hep3B) are cultured to a suitable confluency and then treated with various concentrations of this compound or roxadustat for a specified duration (e.g., 4-8 hours).
-
Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease inhibitors to prevent HIF-α degradation. Cobalt chloride can be included in the lysis buffer to further stabilize HIF-1α.[8]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α or HIF-2α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of HIF-α protein.[9]
Conclusion
Both this compound and roxadustat are potent inhibitors of PHD enzymes, leading to the stabilization of HIF-α and the stimulation of erythropoiesis. Preclinical data indicate that this compound is a highly potent, liver-specific inducer of EPO. Roxadustat has demonstrated robust efficacy in extensive clinical trials, establishing its role in the management of anemia in CKD. While direct comparative studies are not yet available, the data presented here provide a foundation for understanding the distinct and overlapping profiles of these two agents. Further research, particularly clinical evaluation of this compound, will be essential to fully delineate their comparative efficacy and therapeutic potential.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Frontiers | Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials [frontiersin.org]
- 6. Comparison of efficacy of roxadustat and erythropoietin for the treatment of renal anemia in patients with chronic kidney disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
A Comparative Guide: TP0463518 and Vadadustat in Anemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia, particularly in the context of chronic kidney disease (CKD), presents a significant therapeutic challenge. The discovery of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors has marked a paradigm shift in the management of this condition. These oral agents stimulate endogenous erythropoietin (EPO) production, offering an alternative to traditional erythropoiesis-stimulating agents (ESAs). This guide provides a detailed comparison of two such HIF-PH inhibitors: TP0463518 and vadadustat. While direct head-to-head studies are not yet available, this document compiles and objectively presents preclinical and clinical data from various independent studies to facilitate a comprehensive evaluation of their respective profiles.
Mechanism of Action: The HIF Signaling Pathway
Both this compound and vadadustat exert their therapeutic effects by inhibiting HIF-prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting these enzymes, this compound and vadadustat mimic a state of hypoxia, leading to the stabilization and accumulation of HIF-α. This stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This transcriptional activation results in the increased production of erythropoietin, a key hormone in red blood cell production, and also favorably modulates iron metabolism.[1][2]
Figure 1: HIF Signaling Pathway under Normoxic and Hypoxic/Inhibitor Conditions.
Preclinical Data Comparison
In Vitro Potency
| Compound | Target | Potency (IC50/Ki) | Reference |
| This compound | Human PHD1 | IC50: 18 nM | [3] |
| Human PHD2 | Ki: 5.3 nM | [3] | |
| Human PHD3 | IC50: 63 nM | [3] | |
| Monkey PHD2 | IC50: 22 nM | [3] | |
| Vadadustat | Human PHD1, PHD2, PHD3 | Low nanomolar inhibitory constant values | [4] |
Rodent Anemia Models
| Parameter | This compound | Vadadustat |
| Model | 5/6 Nephrectomized (Nx) Rats | 5/6 Nephrectomized (Nx) Rats |
| Dosage | 10 mg/kg, once daily (oral) | 30 and 90 mg/kg, once daily (oral) |
| Duration | 14 days | 14 days |
| Effect on Hemoglobin | Increased hemoglobin level on day 14.[5] | Dose-dependent increase in hemoglobin.[4] |
| Effect on Reticulocytes | Increased reticulocyte count on day 7.[5] | Dose-dependent increase in reticulocytes.[6] |
| Effect on Serum EPO | Increased serum EPO levels.[3] | Potently increased circulating levels of EPO.[4] |
| Primary Site of EPO Production | Specifically induced EPO production in the liver.[5] | Not specified, but known to act on kidney and liver.[2] |
| Reference | [3][5] | [4][6] |
| Model | Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation in Rats | Not Reported |
| Dosage | 10 mg/kg, once daily (oral) | |
| Duration | 6 weeks | |
| Effect on Hematocrit | Increased from 32.8% to 44.5%.[7] | |
| Effect on Liver EPO mRNA | Significantly increased expression.[7] | |
| Reference | [7] |
Clinical Data Comparison
Phase 1 Studies
| Parameter | This compound | Vadadustat |
| Population | Healthy Volunteers (HV) and CKD patients (non-dialysis [ND] and hemodialysis [HD]) | Healthy Volunteers and CKD patients |
| Dosage | Single oral doses: 3, 6, 11, 20, 36 mg (HV); 1, 6, 11 mg (ND/HD) | Not specified in detail in the provided results. |
| Key Findings | Dose-dependent increase in serum EPO.[8] EPO production was identified as mainly liver-derived.[8] | Increases serum EPO concentrations over baseline.[9] |
| Reference | [8] | [9] |
Phase 2 & 3 Studies
Direct comparative trials between this compound and vadadustat have not been conducted. The following table summarizes key findings from separate clinical programs.
| Parameter | This compound | Vadadustat |
| Phase | Phase 1 data available | Extensive Phase 2 and 3 data available |
| Comparator | Placebo | Placebo and Darbepoetin alfa |
| Patient Population | CKD patients (non-dialysis and hemodialysis) | CKD patients (non-dialysis and dialysis-dependent) |
| Primary Efficacy | Increased serum EPO levels in a dose-dependent manner.[8] | Non-inferior to darbepoetin alfa in increasing and maintaining hemoglobin levels.[10][11] |
| Effect on Iron Metabolism | Not extensively reported in available data. | Improved iron mobilization: decreased hepcidin and ferritin, increased total iron-binding capacity (TIBC).[9] |
| Key Safety Findings | Well tolerated in single doses up to 36 mg in HV and 11 mg in CKD patients.[12] | In non-dialysis CKD patients, an increased risk of major adverse cardiovascular events (MACE) was observed compared to darbepoetin alfa.[2] In dialysis-dependent CKD patients, vadadustat was non-inferior to darbepoetin alfa with respect to cardiovascular safety.[11] |
| References | [8][12] | [2][9][10][11] |
Experimental Protocols
This compound in 5/6 Nephrectomized Rat Model
-
Animal Model: Male Sprague-Dawley rats underwent a two-step 5/6 nephrectomy.
-
Treatment: Two weeks after the second surgery, rats were orally administered this compound at a dose of 10 mg/kg once daily for 14 days.[5]
-
Assessments: Blood samples were collected to measure hemoglobin levels and reticulocyte counts.[5]
Figure 2: Experimental Workflow for this compound in 5/6 Nephrectomized Rats.
Vadadustat Phase 3 INNO₂VATE Trials (Dialysis-Dependent CKD)
-
Study Design: Two Phase 3, randomized, open-label, active-controlled, non-inferiority trials.[1]
-
Participants: Adult patients with anemia and dialysis-dependent CKD (DD-CKD), including both incident and prevalent dialysis patients.[1]
-
Intervention: Patients were randomized to receive either oral vadadustat or subcutaneous darbepoetin alfa. Doses were adjusted to maintain a target hemoglobin range.[1][13]
-
Primary Endpoints:
-
Duration: Treatment for up to 52 weeks.[10]
Figure 3: Simplified Workflow of the Vadadustat Phase 3 INNO₂VATE Trials.
Summary and Conclusion
Both this compound and vadadustat are promising oral HIF-PH inhibitors for the treatment of anemia. Preclinical data demonstrate the efficacy of both compounds in rodent models of renal anemia. A distinguishing feature of this compound appears to be its specific induction of hepatic EPO production.[5]
Vadadustat has a more extensive clinical trial program, which has established its non-inferiority to an ESA in managing hemoglobin levels in dialysis-dependent CKD patients, with a comparable cardiovascular safety profile in this population.[11] However, in non-dialysis CKD patients, a higher risk of MACE compared to darbepoetin alfa was observed.[2]
The available data for this compound is primarily from early-phase studies, and further clinical development will be necessary to fully elucidate its efficacy and safety profile. For researchers and drug development professionals, the distinct mechanism of hepatic EPO stimulation by this compound may warrant further investigation, potentially offering a therapeutic advantage in specific patient populations. The comprehensive clinical data for vadadustat provides a robust dataset for understanding the long-term efficacy and safety of this class of drugs.
This guide provides a comparative overview based on currently available, separate studies. Direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound and vadadustat.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TS-143) Ameliorates Peptidoglycan-Polysaccharide Induced Anemia of Inflammation in Rats [jstage.jst.go.jp]
- 8. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of TP0463518 and Erythropoiesis-Stimulating Agents in the Management of Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, TP0463518, and conventional erythropoiesis-stimulating agents (ESAs) for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This analysis is based on available preclinical and early-phase clinical data for this compound and extensive clinical trial data for established ESAs.
Introduction
Anemia is a common complication of chronic kidney disease, primarily due to insufficient production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been replacement therapy with ESAs, which are recombinant forms of human EPO. However, the emergence of HIF-PH inhibitors, such as this compound, offers a novel therapeutic approach by stimulating endogenous EPO production. This guide will delve into the mechanisms of action, comparative efficacy based on experimental data, and the underlying signaling pathways of these two classes of drugs.
Mechanism of Action
This compound: A Prolyl Hydroxylase Inhibitor
This compound is a potent, orally administered small molecule that acts as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, with a high affinity for PHD2. In normoxic conditions, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-2α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, most notably the EPO gene. This results in the transcriptional activation and subsequent production of endogenous EPO, primarily in the liver. This mechanism mimics the body's natural response to hypoxia.
Erythropoiesis-Stimulating Agents (ESAs)
ESAs, including epoetin alfa, darbepoetin alfa, and methoxy polyethylene glycol-epoetin beta, are injectable, recombinant forms of human erythropoietin. Their mechanism of action is direct replacement. ESAs bind to the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow. This binding induces receptor dimerization, which activates the intracellular Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various downstream signaling proteins, including Signal Transducer and Activator of Transcription 5 (STAT5), phosphatidylinositol 3-kinase (PI3K), and Ras/mitogen-activated protein kinase (MAPK). The activation of these pathways promotes the survival, proliferation, and differentiation of erythroid precursors, ultimately leading to an increased production of mature red blood cells.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound with ESAs are not yet available. Therefore, this comparison is based on an indirect analysis of data from separate studies. The following tables summarize the available efficacy data for this compound and representative data for ESAs in the context of anemia associated with CKD.
Table 1: Efficacy of this compound in Preclinical and Phase I Clinical Studies
| Study Type | Model/Population | Treatment and Dose | Key Findings | Reference |
| Preclinical | 5/6 Nephrectomized Rat Model of CKD | This compound 10 mg/kg, daily for 14 days | - Increased reticulocyte count by day 7- Significantly raised hemoglobin levels by day 14 | [1] |
| Phase I Clinical Trial | Healthy Volunteers | This compound single oral doses (3-36 mg) | - Dose-dependent increase in serum EPO levels- Peak EPO levels observed 8 hours post-dose | [2] |
| Phase I Clinical Trial | Non-dialysis CKD Patients | This compound single oral doses (1, 6, 11 mg) | - Dose-dependent increase in serum EPO levels- Peak EPO levels observed 12 hours post-dose | [2] |
| Phase I Clinical Trial | Hemodialysis CKD Patients | This compound single oral doses (1, 11 mg) | - Dose-dependent increase in serum EPO levels- Peak EPO levels observed 24 hours post-dose | [2] |
Table 2: Representative Efficacy of ESAs in Phase III Clinical Trials (Non-Dialysis CKD Patients)
| Agent | Trial | Patient Population | Dosing Regimen | Key Findings | Reference |
| Epoetin Alfa | Not specified | Anemic CKD patients not on dialysis (Hb ≤ 10 g/dL) | 10,000 U SC once weekly for 16 weeks | - Mean Hb increased from 9.1 g/dL to 11.6 g/dL- 89.8% of patients had a Hb increase of ≥ 1 g/dL- Transfusion rate decreased from 11.1% to 3.7% | [3] |
| Darbepoetin Alfa | ASCEND-ND | Anemic non-dialysis CKD patients | Titrated to maintain Hb ≥ 10.0 g/dL | - Achieved median Hb of 9.9 g/dL- Reduced need for RBC transfusion compared to a fixed-dose strategy | [4] |
| Darbepoetin Alfa | Not specified | Anemic non-dialysis CKD patients (Hb < 11.0 g/dL) | 0.75 µg/kg SC every 2 weeks | - 92% of patients achieved a target Hb of 11.0-13.0 g/dL | [5] |
Experimental Protocols
This compound Preclinical Efficacy Study in a 5/6 Nephrectomized Rat Model
-
Animal Model: Anemia was induced in male Sprague-Dawley rats through a two-step 5/6 nephrectomy procedure. This surgical model mimics the progressive loss of kidney function and subsequent development of anemia seen in human CKD.
-
Treatment: Following the confirmation of anemia, rats were orally administered this compound at a dose of 10 mg/kg once daily for 14 consecutive days.
-
Endpoint Analysis: Blood samples were collected at baseline and on days 7 and 14 to measure reticulocyte counts and hemoglobin levels. Serum was also collected to measure EPO concentrations.
This compound Phase I Clinical Trial in Healthy Volunteers and CKD Patients
-
Study Design: Two open-label, single-dose, dose-escalation studies were conducted.
-
Participants: The first study enrolled 40 healthy adult volunteers. The second study enrolled 29 patients with CKD, including 20 non-dialysis patients and 9 patients on hemodialysis.
-
Treatment: Healthy volunteers received single oral doses of this compound at 3, 6, 11, 20, or 36 mg, or a placebo. Non-dialysis CKD patients received single oral doses of 1, 6, or 11 mg. Hemodialysis patients received single oral doses of 1 or 11 mg.
-
Pharmacodynamic Assessments: Serial blood samples were collected over 48-72 hours post-dose to measure serum EPO concentrations.
Typical Phase III Clinical Trial Design for ESAs in Non-Dialysis CKD Patients
-
Study Design: These are typically randomized, active-controlled, open-label, multicenter studies designed to demonstrate the efficacy and safety of an ESA.
-
Patient Population: Adult patients with CKD (e.g., Stage 3-5, not on dialysis) and anemia, defined by a hemoglobin level below a certain threshold (e.g., <10 g/dL or <11 g/dL).
-
Intervention: Patients are randomized to receive the investigational ESA or a standard-of-care ESA (e.g., epoetin alfa or darbepoetin alfa). Dosing is initiated and titrated according to a predefined algorithm to achieve and maintain a target hemoglobin range (e.g., 10-12 g/dL).
-
Primary Efficacy Endpoints: The primary endpoints typically include the mean change in hemoglobin from baseline to a predefined evaluation period and/or the proportion of patients who achieve a target hemoglobin response.
-
Key Secondary Endpoints: These often include the need for red blood cell transfusions, time to first transfusion, and assessments of quality of life.
-
Duration: The treatment duration in these trials is typically 24 to 52 weeks.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of this compound.
Caption: Signaling Pathway of Erythropoiesis-Stimulating Agents.
Caption: Experimental Workflow for Anemia Treatment Evaluation.
Conclusion
This compound and ESAs represent two distinct strategies for managing anemia in CKD. ESAs offer a direct and potent method of stimulating erythropoiesis and have a long-standing history of clinical use. In contrast, this compound, a HIF-PH inhibitor, provides an oral therapeutic option that leverages the body's own machinery to produce erythropoietin in a more regulated, hypoxia-mimicking manner.
The preclinical and early clinical data for this compound are promising, demonstrating its ability to increase endogenous EPO and improve hematological parameters. However, large-scale, long-term clinical trials are necessary to establish its non-inferiority or superiority to ESAs in terms of both efficacy and, crucially, cardiovascular safety. The differing mechanisms of action may translate to different safety profiles and efficacy in specific patient subpopulations, such as those with inflammation-driven anemia who are often hyporesponsive to ESAs. Future head-to-head comparative studies will be instrumental in defining the respective roles of these two classes of agents in the therapeutic landscape of renal anemia.
References
- 1. amgenesas.com [amgenesas.com]
- 2. Phase 3 Anemia Study in CKD to evaluate the safety and efficacy of daprodustat compared to darbepoetin alfa (ASCEND-ND) - NUHS Investigational Medicine Unit | NUHS Investigational Medicine Unit [medicine.nus.edu.sg]
- 3. Once-weekly epoetin alfa for treating the anemia of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Trial of Strategies Using Darbepoetin Alfa To Avoid Transfusions in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anemia treatment with Q2W darbepoetin alfa in patients with chronic kidney disease naïve to erythropoiesis-stimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating TP0463518 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP0463518, a novel inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), with other therapeutic alternatives. We present available experimental data to objectively assess its performance in in vivo target engagement, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent, competitive pan-inhibitor of HIF-PHD enzymes, demonstrating a strong pharmacokinetic-pharmacodynamic (PK/PD) correlation in preclinical studies.[1] Its primary mechanism of action involves the stabilization of HIF-α, leading to the transcription of target genes, most notably erythropoietin (EPO). A distinguishing feature of this compound is its specific induction of EPO production in the liver.[2] This guide compares this compound with other clinically relevant HIF-PHD inhibitors, focusing on in vivo target engagement validation. While direct comparative in vivo target engagement data at the preclinical level is limited, this guide synthesizes available information to provide a framework for evaluation.
Signaling Pathway of this compound
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation. This compound inhibits PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, initiating transcription.
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and EPO gene transcription.
Comparison of this compound with Alternative HIF-PHD Inhibitors
| Feature | This compound | Roxadustat | Daprodustat | Vadadustat | Molidustat |
| Target | Pan-PHD inhibitor (PHD1, 2, 3) | Pan-PHD inhibitor | Pan-PHD inhibitor | Pan-PHD inhibitor | Pan-PHD inhibitor |
| In Vitro Potency | PHD1 IC50: 18 nMPHD2 Ki: 5.3 nMPHD3 IC50: 63 nM[1] | PHD2 IC50: ~70 nM | PHD2 IC50: ~40 nM | PHD2 IC50: ~100 nM | PHD2 IC50: ~100 nM |
| Primary Site of EPO Production | Liver[2] | Kidney and Liver | Kidney and Liver | Kidney and Liver | Kidney and Liver |
| In Vivo Efficacy (Preclinical) | Increased serum EPO in mice (5 mg/kg) and rats (20 mg/kg)[1] | - | - | - | - |
| In Vivo Efficacy (Clinical) | Phase I studies show dose-dependent EPO production[3] | Effective in increasing hemoglobin levels in CKD patients[4][5][6] | Effective in increasing hemoglobin levels in CKD patients | Effective in increasing hemoglobin levels in CKD patients | Effective in increasing hemoglobin levels in CKD patients |
| Pharmacokinetics (Rodents) | Half-life (monkeys): 5.2 h[1] | - | - | - | - |
Note: In vitro potency values for alternatives are approximate and gathered from various sources for comparative purposes. Direct head-to-head studies may yield different results.
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a physiological context.
Objective: To demonstrate that this compound binds to and stabilizes PHD enzymes in vivo.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to a cohort of mice or rats at various doses and time points.
-
Tissue Harvest: At the designated time points, euthanize the animals and rapidly harvest the target tissue (e.g., liver).
-
Tissue Lysis: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble PHD2 (or other isoforms) using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PHD2 as a function of temperature for both the vehicle and this compound-treated groups. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Workflow for validating in vivo target engagement using the Cellular Thermal Shift Assay.
Quantification of HIF-2α Stabilization in Liver Tissue
Measuring the accumulation of the downstream target HIF-2α provides indirect evidence of PHD inhibition.
Objective: To quantify the increase in HIF-2α protein levels in the liver following this compound administration.
Methodology:
-
Animal Dosing and Tissue Harvest: Follow the same procedure as in the CETSA protocol.
-
Nuclear Protein Extraction: Isolate nuclear extracts from the liver tissue, as HIF-2α is a transcription factor that translocates to the nucleus upon stabilization.
-
Western Blotting:
-
Separate the nuclear proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-2α.
-
Use a loading control (e.g., Lamin B1) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensity of HIF-2α relative to the loading control.
-
Data Analysis: Compare the levels of HIF-2α in the this compound-treated groups to the vehicle control group. A significant increase in HIF-2α indicates successful target engagement and downstream pathway activation. A study showed that oral administration of this compound at 40 mg/kg in healthy rats dramatically increased the HIF-2α level in the liver from 0.27 to 1.53 fmol/mg.[2]
Measurement of Serum Erythropoietin (EPO) Levels
Quantifying the primary pharmacological output, serum EPO, is a crucial downstream biomarker of target engagement.
Objective: To measure the dose-dependent increase in serum EPO levels following this compound administration.
Methodology:
-
Animal Dosing and Blood Collection: Administer this compound or vehicle to animals. Collect blood samples at various time points post-dosing via appropriate methods (e.g., tail vein, cardiac puncture).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA: Use a commercially available ELISA kit specific for mouse or rat EPO to quantify the concentration of EPO in the serum samples. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Plot the serum EPO concentration against time for each dose group. In normal mice and rats, this compound has been shown to significantly increase serum EPO levels at doses of 5 and 20 mg/kg, respectively.[1]
Logical Comparison of In Vivo Target Validation Methods
Caption: Comparison of methods to validate in vivo target engagement of HIF-PHD inhibitors.
Conclusion
This compound is a promising HIF-PHD inhibitor with a distinct liver-specific effect on EPO production. Validating its in vivo target engagement is crucial for its continued development. This guide provides a framework for comparing this compound with other HIF-PHD inhibitors and outlines detailed experimental protocols for robust in vivo target engagement studies. While direct preclinical comparative data on in vivo target engagement with alternatives is currently limited, the methodologies described herein will enable researchers to generate the necessary data for a comprehensive evaluation. The combination of direct target binding assays like CETSA with the measurement of proximal and distal biomarkers such as HIF-2α stabilization and serum EPO levels will provide a thorough understanding of this compound's in vivo mechanism of action and its potential therapeutic advantages.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between the influence of roxadustat and recombinant human erythropoietin treatment on blood pressure and cardio-cerebrovascular complications in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Comparison of efficacy of roxadustat and erythropoietin for the treatment of renal anemia in patients with chronic kidney disease: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TP0463518: A Comparative Guide to its Cross-reactivity with Prolyl Hydroxylases
For Immediate Release
SAITAMA, Japan – November 20, 2025 – For researchers and drug development professionals navigating the landscape of hypoxia-inducible factor (HIF) pathway modulators, a critical aspect of preclinical evaluation is understanding the selectivity profile of investigational drugs. This guide provides a detailed comparison of TP0463518, a novel pan-prolyl hydroxylase domain (PHD) inhibitor, focusing on its cross-reactivity with other prolyl hydroxylases. The information presented herein is supported by experimental data to aid in the objective assessment of this compound against other alternatives.
This compound is an inhibitor of HIF-prolyl hydroxylases, enzymes that play a crucial role in the cellular response to oxygen levels.[1][2] By inhibiting these enzymes, this compound stabilizes HIF-α, leading to the transcriptional activation of genes such as erythropoietin (EPO), which is essential for red blood cell production.[1] This mechanism of action has positioned this compound as a potential therapeutic agent for anemia associated with chronic kidney disease.[3][4]
Comparative Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against all three major human HIF-prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3. This "pan-inhibitory" profile is a key characteristic of the compound. The following table summarizes the quantitative data on its inhibitory potency.
| Target Enzyme | Species | Inhibition Metric | Value (nM) | Reference |
| PHD1 | Human | IC50 | 18 | [1][5] |
| PHD2 | Human | IC50 | - | |
| Human | Ki | 5.3 | [1][5] | |
| PHD3 | Human | IC50 | 63 | [1][5] |
| PHD2 | Monkey | IC50 | 22 | [1][5] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, indicating the intrinsic binding affinity of an inhibitor to an enzyme.
Cross-reactivity with Other Prolyl Hydroxylases
A crucial consideration for any new therapeutic agent is its selectivity for the intended target. While this compound is a potent inhibitor of the HIF-PHD family, its cross-reactivity with other human prolyl hydroxylases, such as those involved in collagen synthesis (collagen prolyl 4-hydroxylases, C-P4Hs), and other 2-oxoglutarate (2OG)-dependent dioxygenases is an area of ongoing investigation. As a pan-inhibitor of a specific subfamily of 2OG-dependent dioxygenases, the potential for off-target effects on other members of this large enzyme superfamily warrants careful evaluation.
At present, publicly available data specifically detailing the cross-reactivity of this compound against a broad panel of other prolyl hydroxylases and related dioxygenases is limited. However, the general selectivity of other PHD inhibitors has been studied, revealing that some compounds can exhibit inhibitory activity against other 2OG-dependent enzymes.[6][7] Given that many PHD inhibitors share a common structural motif that mimics the 2-oxoglutarate co-substrate, a degree of cross-reactivity with other enzymes that utilize this co-substrate is plausible.[8][9] Further studies are required to definitively characterize the broader selectivity profile of this compound.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach to determining inhibitory activity, the following diagrams are provided.
References
- 1. This compound, a novel inhibitor for hypoxia-inducible factor prolyl hydroxylases, increases erythropoietin in rodents and monkeys with a good pharmacokinetics-pharmacodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HIF-PH Inhibitors on Iron Homeostasis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and their impact on iron homeostasis, supported by experimental data and detailed methodologies.
HIF-PH inhibitors are a class of oral drugs that stimulate erythropoiesis by stabilizing HIF, a key transcription factor in the body's response to hypoxia. Beyond their primary effect on red blood cell production, these agents have demonstrated significant effects on iron metabolism, a critical component of erythropoiesis. This guide delves into a comparative analysis of various HIF-PH inhibitors, focusing on their differential impacts on key markers of iron homeostasis.
Mechanism of Action: A Dual Role in Erythropoiesis and Iron Regulation
HIF-PH inhibitors mimic the body's natural response to low oxygen levels. Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. By inhibiting PHDs, these drugs allow HIF-α to accumulate, translocate to the nucleus, and activate the transcription of numerous genes, including erythropoietin (EPO).
Crucially, HIF also regulates genes involved in iron metabolism. By suppressing the production of hepcidin, the master regulator of iron availability, HIF-PH inhibitors enhance the absorption of iron from the gut and the release of iron from stores in the liver and macrophages.[1][2] This dual mechanism of stimulating EPO production and increasing iron availability makes HIF-PH inhibitors a promising therapeutic strategy for anemia, particularly in chronic kidney disease (CKD).[3]
Comparative Effects on Iron Metabolism Parameters
Clinical studies and meta-analyses have revealed that HIF-PH inhibitors as a class tend to decrease hepcidin and ferritin levels while increasing transferrin and total iron-binding capacity (TIBC).[1][2][4][5] The effect on serum iron levels is often reported as unchanged.[1][2] However, emerging evidence suggests there may be heterogeneity in the magnitude of these effects among different HIF-PH inhibitors.
A network meta-analysis of 15 randomized controlled trials in non-dialysis-dependent CKD patients found that HIF-PHIs, as a class, significantly decreased hepcidin and ferritin and increased transferrin and TIBC compared to erythropoiesis-stimulating agents (ESAs).[1][2] Notably, this analysis suggested that daprodustat may have the highest efficacy in lowering hepcidin levels.[1] Another network meta-analysis suggested that daprodustat was associated with greater improvements in iron mobilization (lower hepcidin and ferritin, higher transferrin saturation) in dialysis-dependent patients compared to roxadustat.[6][7]
The following tables summarize the comparative effects of different HIF-PH inhibitors on key iron homeostasis parameters based on available data from network meta-analyses. It is important to note that direct head-to-head comparative trials are limited.
| Parameter | Roxadustat | Daprodustat | Vadadustat | Molidustat | Enarodustat |
| Hepcidin | ↓[4][8] | ↓↓[1][6] | ↓[9][10] | ↓ | ↓↓[11] |
| Ferritin | ↓[4][11] | ↓↓[1][6][7] | ↓[10] | ↓ | ↓ |
| Transferrin/TIBC | ↑[4] | ↑ | ↑[9][10] | ↑ | ↑[11] |
| Serum Iron | ↔ | ↔ or ↑ | ↑[12] | ↔ | ↔ |
| Transferrin Saturation (TSAT) | ↓ or ↔ | ↑[6][7][13] | ↓[12] | ↓ | ↓ |
| Arrow direction indicates the general trend (↓ decrease, ↑ increase, ↔ no significant change). Double arrows (↓↓) indicate a potentially stronger effect based on limited comparative data. |
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Measurement of Serum Iron, TIBC, and Transferrin Saturation
Principle: Serum iron is measured by colorimetric methods after its release from transferrin. TIBC is determined by saturating the iron-binding sites on transferrin with a known amount of iron, removing the excess iron, and then measuring the total iron concentration. Transferrin saturation is then calculated from these values.
Protocol:
-
Sample Collection: Collect a fasting blood sample in the morning to minimize diurnal variations.[14][15] Use a serum separator tube and allow the blood to clot.
-
Serum Separation: Centrifuge the sample at 1000 x g for 10-15 minutes. Separate the serum and store at -80°C if not analyzed immediately.[16]
-
Serum Iron Measurement:
-
Acidify the serum sample to release iron from transferrin.
-
Reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) using a reducing agent like ascorbic acid.
-
Add a chromogen (e.g., ferrozine) that forms a colored complex with ferrous iron.
-
Measure the absorbance of the colored complex spectrophotometrically at a specific wavelength (e.g., 562 nm).
-
Calculate the serum iron concentration based on a standard curve.
-
-
Total Iron-Binding Capacity (TIBC) Measurement:
-
Add a known excess of a ferric iron solution to the serum sample to saturate all iron-binding sites on transferrin.
-
Remove the unbound excess iron using a magnesium carbonate powder or an ion-exchange resin.
-
Centrifuge the sample to pellet the iron adsorbent.
-
Measure the iron concentration in the supernatant (which now represents the TIBC) using the same colorimetric method as for serum iron.
-
-
Calculation of Transferrin Saturation (TSAT):
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Hepcidin
Principle: A competitive or sandwich ELISA is used to quantify hepcidin levels in serum.
Protocol (Competitive ELISA Example):
-
Plate Coating: Coat a 96-well microplate with an anti-hepcidin antibody and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of synthetic hepcidin.
-
Add the standards and serum samples (appropriately diluted) to the wells.
-
Add a known amount of biotinylated hepcidin to each well. The biotinylated hepcidin will compete with the hepcidin in the sample for binding to the coated antibody.
-
Incubate for 1-2 hours at 37°C.[18]
-
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30-60 minutes at 37°C.[18] The streptavidin will bind to the biotinylated hepcidin that is bound to the antibody.
-
Washing: Wash the plate thoroughly.
-
Substrate Reaction: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.[16]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.[16][18]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance will be inversely proportional to the concentration of hepcidin in the sample.
-
Analysis: Calculate the hepcidin concentration in the samples by comparing their absorbance to the standard curve.
Western Blotting for Iron Transport Proteins (DMT1 and Ferroportin)
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as the iron transporters Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN1), in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[19]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix the protein lysates with a sample loading buffer. Crucially, for transmembrane proteins like DMT1 and FPN1, do not heat the samples before loading, as this can cause aggregation and poor resolution. [20][21][22] For cytoplasmic proteins like ferritin, heating is necessary.[22]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-DMT1 or anti-FPN1) overnight at 4°C with gentle agitation.[20][21]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
Quantitative Real-Time PCR (qRT-PCR) for Iron-Related Genes
Principle: qRT-PCR is used to measure the mRNA expression levels of genes involved in iron metabolism, such as hepcidin (HAMP), ferroportin (SLC40A1), and transferrin receptor (TFRC).
Protocol:
-
RNA Extraction: Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design or obtain validated primers specific for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).[23][24]
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Run the reaction in a real-time PCR machine.
-
-
Cycling Conditions:
-
An initial denaturation step (e.g., 95°C for 5-10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[24]
-
Include a melting curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.[23]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the HIF-1 signaling pathway in relation to iron homeostasis and a typical experimental workflow for evaluating HIF-PH inhibitors.
References
- 1. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 6. Network meta-analysis of HIF-prolyl hydroxylase inhibitors for anemia in dialysis-dependent and non-dialysis CKD: effects on hemoglobin, iron markers, and adverse clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of vadadustat compared with darbepoetin alfa in Japanese anemic patients on hemodialysis: a Phase 3, multicenter, randomized, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Transferrin Saturation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. One moment, please... [medicallabnotes.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells | MDPI [mdpi.com]
- 20. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selection and testing of reference genes for accurate RT-qPCR in rice seedlings under iron toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of Molecular Markers for Iron Metabolism Related Genes in Lentil and Their Expression Analysis under Excess Iron Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TP0463518 and Other Anemia Therapies: A Guide for Researchers
In the landscape of anemia treatment, a diverse array of therapeutic strategies has emerged, each with distinct mechanisms of action and clinical applications. This guide provides an objective comparison of TP0463518, a novel prolyl hydroxylase domain (PHD) inhibitor, with other established anemia therapies, including Janus kinase (JAK) inhibitors, erythropoiesis-stimulating agents (ESAs), and iron supplementation. This comparison is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic options.
Disclaimer: Direct head-to-head clinical trials comparing this compound with other anemia therapies are not publicly available at this time. The following comparison is compiled from individual studies and should be interpreted with this limitation in mind.
Quantitative Data Comparison
The following tables summarize the performance of this compound and other anemia therapies based on key hematological parameters from various studies.
Table 1: Preclinical Efficacy of Anemia Therapies in Rodent Models
| Therapy Class | Compound | Animal Model | Key Efficacy Endpoints | Reference |
| PHD Inhibitor | This compound | Rat model of peptidoglycan-polysaccharide (PG-PS) induced anemia of inflammation | Increased hematocrit from 32.8% to 44.5% after 6 weeks of treatment. | [1] |
| JAK Inhibitor | Momelotinib | Rat model of anemia of chronic disease | Normalized hemoglobin levels and red blood cell counts. | [2] |
| ESA | Epoetin Alfa | Mouse model of EPO-deficiency anemia | Increased hemoglobin concentration and red blood cell count. | [3] |
| Oral Iron | Ferrous Sulfate | Rat model of iron deficiency anemia | Significantly increased packed cell volume and hemoglobin concentration after 5 weeks. | [4] |
Table 2: Clinical Efficacy of Anemia Therapies in Human Trials
| Therapy Class | Compound | Patient Population | Key Efficacy Endpoints | Reference |
| JAK Inhibitor | Momelotinib | Myelofibrosis patients with anemia | Transfusion independence achieved in 31% of patients on momelotinib vs. 20% on danazol. | [5] |
| ESA | Epoetin Alfa | Anemic patients with low-risk myelodysplastic syndromes | Erythroid response of 31.8% with epoetin-α vs 4.4% with placebo. | [6] |
| ESA | Epoetin Alfa | Anemic patients with non-myeloid cancer on non-platinum chemotherapy | Mean hemoglobin increase of 2.2 g/dL over 28 weeks. | [7] |
| Oral Iron | Ferrous Fumarate | Adult patients with iron-deficiency anemia | Increase in hemoglobin of ≥ 3 g/dL or reaching normal levels in 72% of patients at 12 weeks. | [8] |
| IV Iron | Ferric Carboxymaltose | Surgical patients with iron deficiency anemia | Average hemoglobin increase from 97 g/L to 114 g/L. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate a deeper understanding of the presented data.
This compound in a Rat Model of Anemia of Inflammation
-
Objective: To evaluate the effect of this compound on functional iron deficiency anemia associated with inflammation.
-
Animal Model: Anemia of inflammation was induced in Lewis rats by administering peptidoglycan-polysaccharide (PG-PS).
-
Treatment: this compound was administered orally at a dose of 10 mg/kg once daily for 6 weeks.
-
Key Parameters Measured: Hematocrit, hemoglobin, red blood cell count, reticulocyte count, and gene expression involved in iron uptake were monitored.
-
Results: Treatment with this compound led to a significant increase in hematocrit, comparable to healthy control rats, and upregulated genes involved in intestinal iron absorption.[1]
Momelotinib in Myelofibrosis (MOMENTUM Clinical Trial)
-
Objective: To compare the efficacy of momelotinib with danazol in anemic, symptomatic myelofibrosis patients previously treated with a JAK inhibitor.
-
Study Design: A phase 3, randomized, double-blind trial.
-
Patient Population: 195 patients with primary, post-polycythemia vera, or post-essential thrombocythemia myelofibrosis.
-
Treatment: Patients were randomized 2:1 to receive either momelotinib (200 mg orally once daily) or danazol (300 mg orally twice daily) for 24 weeks.
-
Primary Endpoints: Total symptom score response rate, transfusion independence rate, and spleen volume response.
-
Results: Momelotinib demonstrated superiority over danazol in improving symptoms and achieving transfusion independence.[5][10]
Epoetin Alfa in Low-Risk Myelodysplastic Syndromes
-
Objective: To assess the efficacy and safety of epoetin-α in anemic patients with low-risk myelodysplastic syndromes (MDS).
-
Study Design: A double-blind, placebo-controlled, randomized study.
-
Patient Population: 130 patients with IPSS low- or intermediate-1 risk MDS and hemoglobin ≤ 10.0 g/dL.
-
Treatment: Patients were randomized 2:1 to receive either epoetin-α (450 IU/kg/week) or placebo for 24 weeks.
-
Primary Endpoint: Erythroid response through week 24.
-
Results: Epoetin-α significantly improved erythroid response and reduced the need for red blood cell transfusions compared to placebo.[6]
Oral Ferrous Fumarate in Iron-Deficiency Anemia
-
Objective: To compare the response of thrice-weekly versus thrice-daily oral ferrous fumarate in adult patients with iron-deficiency anemia (IDA).
-
Study Design: A prospective, open-label, randomized controlled study.
-
Patient Population: 64 adult patients with IDA.
-
Treatment: Patients were randomized to receive 200 mg of ferrous fumarate either thrice-weekly or thrice-daily for 12 weeks.
-
Primary Endpoint: An increase in hemoglobin of ≥ 3 g/dL or achieving a normal hemoglobin level at 12 weeks.
-
Results: The thrice-weekly regimen was non-inferior to the thrice-daily regimen in terms of hematologic response, with fewer gastrointestinal adverse events.[8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by these different classes of anemia therapies.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy estimation of erythropoiesis-stimulating agents using erythropoietin-deficient anemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral iron supplementation ameliorated alterations in iron uptake and utilization in copper-toxic female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. A phase 3 randomized, placebo-controlled study assessing the efficacy and safety of epoetin-α in anemic patients with low-risk MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoetin Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A randomized controlled trial of thrice-weekly versus thrice-daily oral ferrous fumarate treatment in adult patients with iron-deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Intravenous Iron Infusion on Preoperative Hemoglobin Concentration in Iron Deficiency Anemia: Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Validating the Liver-Specific Action of TP0463518: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the tissue-specific action of novel therapeutics is paramount. This guide provides a detailed comparison of TP0463518, a potent prolyl hydroxylase (PHD) inhibitor, with other commercially available PHD inhibitors, focusing on the validation of its liver-specific induction of erythropoietin (EPO).
This compound has emerged as a promising therapeutic candidate for anemia by selectively targeting the liver to stimulate EPO production. This contrasts with other systemic PHD inhibitors that act on both the kidneys and the liver. This guide synthesizes experimental data to highlight these differences, offering a clear perspective on the unique mechanism of this compound.
Mechanism of Action: The HIF Pathway
Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors function by stabilizing the alpha subunit of HIF (HIF-α). Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α, leading to its degradation. By inhibiting PHDs, these drugs allow HIF-α to accumulate, translocate to the nucleus, and induce the transcription of target genes, most notably the gene for erythropoietin (EPO), the primary hormone regulating red blood cell production.
Comparative Efficacy: this compound vs. Other PHD Inhibitors
Experimental data demonstrates the potent and pan-inhibitory effect of this compound on PHD enzymes, comparable to other well-characterized inhibitors.
| Compound | Target | IC50 / Ki | Source |
| This compound | Human PHD1 | IC50: 18 nM | [1][2] |
| Human PHD2 | Ki: 5.3 nM | [1][2] | |
| Human PHD3 | IC50: 63 nM | [1][2] | |
| Roxadustat | Human PHD1 | IC50: ~1.1 µM | |
| Human PHD2 | IC50: ~0.4 µM | ||
| Human PHD3 | IC50: ~0.7 µM | ||
| Daprodustat | Human PHD1 | IC50: ~0.035 µM | |
| Human PHD2 | IC50: ~0.022 µM | ||
| Human PHD3 | IC50: ~0.019 µM | ||
| Vadadustat | Human PHD1 | IC50: ~0.08 µM | |
| Human PHD2 | IC50: ~0.15 µM | ||
| Human PHD3 | IC50: ~0.12 µM |
The Defining Feature: Liver-Specific EPO Induction
The key differentiator of this compound lies in its remarkable liver-specific induction of EPO. Studies in rodent models have provided compelling evidence for this unique pharmacological profile.
This compound: A Clear Liver-Centric Action
In studies with healthy rats, oral administration of this compound led to a dramatic 1300-fold increase in EPO mRNA expression in the liver.[3] In stark contrast, the same study showed that this compound scarcely increased EPO mRNA expression in the kidney cortex.[3] Further validating this, in bilaterally nephrectomized rats (animals with both kidneys removed), this compound was still able to raise serum EPO concentrations significantly, confirming the liver as the primary source of EPO production.[3]
| Organ | Parameter | Vehicle Control | This compound (40 mg/kg) | Fold Change |
| Liver | EPO mRNA | 1 | 1300 | 1300x |
| Kidney Cortex | EPO mRNA | 1 | ~1 | No significant change |
Data adapted from studies in healthy rats.[3]
Roxadustat: A Kidney-Dominant Effect
In contrast to this compound, studies on roxadustat in rats have shown that while it increases EPO mRNA expression in both the kidneys and the liver, significant EPO protein production is observed only in the kidneys. This suggests a kidney-dominant mechanism of action for roxadustat.
| Organ | Parameter | Vehicle Control | Roxadustat | Outcome |
| Liver | EPO mRNA | Increased | Increased | No significant protein production |
| Kidney | EPO mRNA | Increased | Increased | Significant protein production |
Qualitative summary from rat studies.
Vadadustat and Daprodustat: Systemic Action
While specific quantitative data on the liver versus kidney EPO induction for vadadustat and daprodustat is less detailed in publicly available literature, clinical development and published studies indicate a systemic mechanism of action. These inhibitors are understood to increase EPO production in both the kidneys and the liver, without the pronounced liver-selectivity observed with this compound.
Experimental Workflow for Validating Liver-Specificity
The following diagram outlines a typical experimental workflow used to determine the organ-specific effects of PHD inhibitors on EPO production.
Detailed Experimental Protocols
Inhibition Assay for PHD Enzymes: The inhibitory activity of this compound and comparator compounds on human PHD1, PHD2, and PHD3 can be determined using in vitro enzymatic assays. Recombinant human PHD enzymes are incubated with the test compound at various concentrations in the presence of a HIF-α peptide substrate, 2-oxoglutarate, and Fe(II). The enzymatic reaction is then quantified, typically by measuring the consumption of a cofactor or the modification of the substrate peptide. IC50 values are calculated from the concentration-response curves.
Animal Studies: Male Sprague-Dawley rats are often used. For studies involving renal impairment, a 5/6 nephrectomy model can be created. Animals are administered the test compound (e.g., this compound, roxadustat) or vehicle orally. At specified time points, blood samples are collected for serum EPO measurement by ELISA. Following the final blood collection, animals are euthanized, and liver and kidney tissues are harvested.
RNA and Protein Analysis: Total RNA is extracted from liver and kidney tissues, and EPO mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). For protein analysis, nuclear extracts from the tissues can be prepared to measure the levels of stabilized HIF-2α by Western blotting.
Conclusion
References
- 1. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Emerging Treatment Alternative for Anemia in Chronic Kidney Disease Patients: A Review of Daprodustat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TP0463518's Effect on Erythropoietin: A Comparative Guide
This guide provides an objective comparison of TP0463518's performance in stimulating erythropoietin (EPO) production with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the compound's effects.
Introduction to this compound
This compound is a novel, orally administered small molecule that functions as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] By inhibiting these enzymes, this compound stabilizes the HIF-α subunit, leading to the transcription of HIF-responsive genes, most notably the gene for erythropoietin. A distinguishing feature of this compound is its primary action in the liver to induce EPO production.[1][2] This characteristic suggests its potential as a therapeutic agent for anemia associated with chronic kidney disease (CKD), irrespective of the patient's renal function.[2][3]
Comparison with Alternative Therapies
The primary alternatives to this compound for the treatment of anemia, particularly in the context of CKD, fall into two main categories: other HIF-PH inhibitors and traditional erythropoiesis-stimulating agents (ESAs).
HIF-PH Inhibitors: This class of drugs shares a similar mechanism of action with this compound. Notable examples include Roxadustat, Daprodustat, and Vadadustat. These agents also promote endogenous EPO production and improve iron metabolism. While direct comparative trials between this compound and other HIF-PH inhibitors are not yet available, extensive clinical trials have been conducted on these alternatives.
Erythropoiesis-Stimulating Agents (ESAs): ESAs, such as Epoetin alfa and Darbepoetin alfa, are injectable recombinant forms of human EPO.[4] They have been the standard of care for anemia in CKD for decades. Unlike HIF-PH inhibitors which stimulate the body's own EPO production, ESAs directly replace the deficient hormone.
The following sections provide a detailed comparison of the available data for this compound and these alternatives.
Data Presentation
Table 1: Quantitative Comparison of this compound and Alternative HIF-PH Inhibitors on Hemoglobin and Iron Metabolism
| Parameter | This compound | Roxadustat | Daprodustat | Vadadustat |
| Hemoglobin (Hb) Change from Baseline | Data from Phase I/II trials focused on EPO response; specific long-term Hb change data is limited.[2] | Non-inferior to epoetin alfa in increasing Hb levels.[5] | Demonstrated non-inferiority to darbepoetin alfa in maintaining Hb levels. | Non-inferior to darbepoetin alfa in maintaining Hb levels. |
| Serum Iron | Not reported in detail in available studies. | Increased serum iron levels compared to ESAs. | Increased serum iron levels compared to rhEPO in DD-CKD patients. | Increased serum iron levels. |
| Total Iron-Binding Capacity (TIBC) | Not reported in detail in available studies. | Increased TIBC compared to ESAs. | Increased TIBC compared to rhEPO in DD-CKD patients. | Increased TIBC. |
| Ferritin | Not reported in detail in available studies. | Decreased ferritin levels compared to ESAs. | Decreased ferritin levels compared to rhEPO in NDD-CKD patients. | Decreased ferritin levels. |
| Hepcidin | Not reported in detail in available studies. | Decreased hepcidin levels. | Decreased hepcidin levels compared to rhEPO in NDD-CKD patients. | Decreased hepcidin levels. |
Disclaimer: The data presented for this compound are from early-stage clinical trials and may not be directly comparable to the more extensive data available for other HIF-PH inhibitors.
Table 2: Quantitative Comparison of this compound and Erythropoiesis-Stimulating Agents (ESAs) on EPO Levels and Dosing Frequency
| Parameter | This compound | Epoetin alfa | Darbepoetin alfa |
| Mechanism of Action | Stimulates endogenous EPO production, primarily in the liver.[1][2] | Recombinant human EPO, directly activates EPO receptors.[4] | Long-acting recombinant EPO analog, directly activates EPO receptors. |
| Route of Administration | Oral.[2] | Intravenous or subcutaneous injection.[4] | Intravenous or subcutaneous injection. |
| Dosing Frequency | Once daily (in clinical trials).[2] | 1 to 3 times per week. | Once weekly to once every 2-4 weeks. |
| Peak Serum EPO Levels (relative to baseline) | Dose-dependent increase; e.g., at 11 mg, ΔEmax was 24.37 mIU/mL in healthy volunteers and 1,324.76 mIU/mL in hemodialysis patients.[2] | Exogenous administration leads to supraphysiological peak concentrations. | Exogenous administration leads to supraphysiological peak concentrations with a longer half-life than epoetin alfa. |
| Organ of EPO Production | Primarily liver.[1][2] | Not applicable (exogenous). | Not applicable (exogenous). |
Experimental Protocols
Protocol 1: Induction of Renal Anemia in a Rat Model
This protocol describes a common method for inducing renal anemia in a rat model to study the effects of compounds like this compound.
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Procedure:
-
Anesthetize the rats using isoflurane.
-
Perform a two-stage 5/6 nephrectomy.
-
Stage 1: Ligate two of the three branches of the left renal artery.
-
Stage 2 (one week later): Perform a right unilateral nephrectomy.
-
-
Allow the rats to recover for at least 4 weeks to allow for the development of chronic renal failure and anemia.
-
-
Verification of Anemia:
-
Collect blood samples weekly via the tail vein.
-
Measure hemoglobin and hematocrit levels using an automated hematology analyzer.
-
Confirm a significant decrease in hemoglobin and hematocrit compared to sham-operated control rats.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage daily for a specified period (e.g., 4 weeks).
-
-
Outcome Measures:
-
Monitor hemoglobin and hematocrit levels weekly.
-
Measure serum EPO concentrations at specified time points using an ELISA kit.
-
At the end of the study, collect kidney and liver tissues for analysis of EPO mRNA expression by qRT-PCR.
-
Protocol 2: Measurement of Serum Erythropoietin (EPO) Levels
This protocol outlines the steps for quantifying serum EPO levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection and Preparation:
-
Collect whole blood from study subjects into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Aliquot the serum into clean microcentrifuge tubes and store at -80°C until analysis.
-
-
ELISA Procedure (refer to manufacturer's instructions for specific details):
-
Prepare all reagents, standards, and samples as directed.
-
Add standards and samples to the appropriate wells of the microplate pre-coated with an anti-EPO antibody.
-
Incubate for the specified time at the recommended temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotin-conjugated anti-EPO antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the optical density of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the EPO concentration in the unknown samples.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound in stimulating EPO production.
Caption: Experimental workflow for comparing this compound with alternatives.
References
- 1. This compound, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Compound Induces Erythropoietin Secretion through Liver Effects in Chronic Kidney Disease Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Safety Operating Guide
Proper Disposal Procedures for TP0463518: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of TP0463518, a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PH). Adherence to these procedures is critical to minimize environmental impact and ensure personnel safety.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work[2].
The following table summarizes the key hazard classifications for this compound:
| Hazard Classification | Description | Precautionary Statement Code |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment [1]. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or as general waste.
1. Waste Collection:
-
Solid Waste: Collect all solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation[1].
-
Don full personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, before attempting to clean the spill[1].
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Collect all spill cleanup materials and contaminated items in a sealed, labeled hazardous waste container for proper disposal[1].
3. Final Disposal:
-
All waste containing this compound, including the compound itself, contaminated materials, and spill cleanup residue, must be disposed of through an approved and licensed hazardous waste disposal facility[1].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TP0463518
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of TP0463518, a potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure the integrity of your research.
This compound is a chemical compound intended for research use only and should be handled with care. It is crucial to treat this substance as potentially hazardous and to take all necessary precautions to avoid exposure. The information presented here is a synthesis of best practices for handling potent chemical compounds and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the recommended PPE:
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents skin contact with the compound. Regularly inspect gloves for tears or contamination. |
| Body Protection | A fully buttoned lab coat or a disposable gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, or use of a fume hood | Minimizes the risk of inhaling the compound, especially when handling the solid form or creating solutions. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and cross-contamination. The following steps provide a clear protocol for handling this compound from receipt to use.
Receiving and Storage:
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Verify Documentation: Ensure the product name and quantity match the order and that the SDS is accessible.
-
Controlled Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The compound is supplied as a solid and should be stored at -20°C for long-term stability.
Preparation of Solutions:
-
Work in a Controlled Environment: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a glove box.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area.
-
Solubility: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF). When preparing solutions, add the solvent slowly to the solid to avoid generating dust.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
The following diagram illustrates the recommended workflow for preparing a solution of this compound.
Caption: A step-by-step workflow for the safe preparation of this compound solutions in a laboratory setting.
Disposal Plan: Responsible Management of Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. In the absence of a specific SDS, this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware | Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste container. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container in the appropriate waste stream. |
The decision tree below provides a logical guide for the disposal of materials contaminated with this compound.
Caption: A decision tree to guide the proper segregation and disposal of waste generated during work with this compound.
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
